Prmt5-IN-25
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C24H21F3N6O |
|---|---|
Molecular Weight |
466.5 g/mol |
IUPAC Name |
2-amino-3-methyl-N-[(1R)-1-pyrimidin-2-ylethyl]-N-[[5-(trifluoromethyl)-2-pyridinyl]methyl]quinoline-6-carboxamide |
InChI |
InChI=1S/C24H21F3N6O/c1-14-10-17-11-16(4-7-20(17)32-21(14)28)23(34)33(15(2)22-29-8-3-9-30-22)13-19-6-5-18(12-31-19)24(25,26)27/h3-12,15H,13H2,1-2H3,(H2,28,32)/t15-/m1/s1 |
InChI Key |
QRZCNKOBDDQUAP-OAHLLOKOSA-N |
Isomeric SMILES |
CC1=CC2=C(C=CC(=C2)C(=O)N(CC3=NC=C(C=C3)C(F)(F)F)[C@H](C)C4=NC=CC=N4)N=C1N |
Canonical SMILES |
CC1=CC2=C(C=CC(=C2)C(=O)N(CC3=NC=C(C=C3)C(F)(F)F)C(C)C4=NC=CC=N4)N=C1N |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of Action of PRMT5 Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a critical therapeutic target in oncology and other disease areas. As a type II arginine methyltransferase, PRMT5 catalyzes the symmetric dimethylation of arginine (sDMA) residues on both histone and non-histone protein substrates. This post-translational modification plays a pivotal role in the regulation of numerous cellular processes, including gene transcription, RNA splicing, signal transduction, and the DNA damage response. Dysregulation of PRMT5 activity is frequently observed in various cancers, making it an attractive target for therapeutic intervention. This technical guide provides an in-depth overview of the mechanism of action of PRMT5 inhibitors, focusing on well-characterized examples that represent the major classes of these inhibitory compounds.
Core Mechanism of PRMT5 Inhibition
The fundamental mechanism of action of PRMT5 inhibitors is the blockade of the enzyme's methyltransferase activity. By doing so, these small molecules prevent the transfer of a methyl group from the cofactor S-adenosylmethionine (SAM) to the arginine residues of substrate proteins. This leads to a global reduction in cellular levels of symmetric dimethylarginine (sDMA), a key pharmacodynamic biomarker of PRMT5 inhibition. The abrogation of sDMA on various substrates disrupts downstream cellular processes that are dependent on this modification, ultimately leading to anti-proliferative and pro-apoptotic effects in cancer cells.
There are three primary mechanisms by which small molecule inhibitors achieve the inhibition of PRMT5:
-
Substrate-Competitive Inhibition: These inhibitors bind to the substrate-binding pocket of PRMT5, preventing the binding of histone and non-histone proteins.
-
SAM-Competitive Inhibition: These molecules target the SAM binding pocket of PRMT5, competing with the natural cofactor and thereby preventing the initiation of the methyl transfer reaction.
-
MTA-Cooperative Inhibition: This newer class of inhibitors exhibits a novel mechanism, binding preferentially to the PRMT5-MTA complex. Methylthioadenosine (MTA) is a metabolite that accumulates in cancer cells with a deletion of the MTAP gene, which is commonly co-deleted with the tumor suppressor CDKN2A. These inhibitors exploit this cancer-specific metabolic vulnerability, leading to selective targeting of MTAP-deleted tumors.
Quantitative Data on Representative PRMT5 Inhibitors
The following tables summarize the in vitro and cellular potency of several well-characterized PRMT5 inhibitors, categorized by their mechanism of action.
Table 1: Substrate-Competitive PRMT5 Inhibitors
| Compound | Biochemical IC50 (nM) | Cellular SDMA IC50 (nM) | Cellular Proliferation IC50 (nM) | Cell Line(s) | Reference(s) |
| GSK3326595 (Pemrametostat) | 6.2 | 2.5 | 189 | Z-138 (Mantle Cell Lymphoma) | [1][2][3] |
| PRT543 | 10.8 | ~35 (sDMA reduction) | 31-35 | Granta-519, SET-2 | [4][5][6] |
Table 2: SAM-Competitive PRMT5 Inhibitors
| Compound | Biochemical IC50 (nM) | Cellular SDMA IC50 (nM) | Cellular Proliferation IC50 (nM) | Cell Line(s) | Reference(s) |
| JNJ-64619178 (Onametostat) | 0.14 | Not explicitly stated | 0.4 - 1.9 | NCI-H520, HCC-78, NCI-H1048, A427 (Lung Cancer) | [7][8][9][10] |
Table 3: MTA-Cooperative PRMT5 Inhibitors
| Compound | Biochemical IC50 (nM) (+/- MTA) | Cellular SDMA IC50 (nM) (MTAP-del vs WT) | Cellular Proliferation IC50 (nM) (MTAP-del vs WT) | Cell Line(s) | Reference(s) |
| MRTX1719 | 3.6 (+MTA), 20.4 (-MTA) | 8 vs 653 | 12 vs 890 | HCT116 (Colorectal Cancer) | [11][12][13] |
Signaling Pathways Modulated by PRMT5 Inhibition
PRMT5 inhibition impacts a multitude of signaling pathways critical for cancer cell survival and proliferation. The reduction of sDMA on key protein substrates disrupts their function and downstream signaling cascades.
Caption: PRMT5 inhibition blocks sDMA formation, leading to diverse downstream effects on cellular processes.
A key consequence of PRMT5 inhibition is the alteration of gene expression. By preventing the repressive sDMA modification of histones H3 and H4 at specific arginine residues (H3R8me2s, H4R3me2s), PRMT5 inhibitors can lead to the de-repression of tumor suppressor genes.[14] Conversely, PRMT5 can also activate the transcription of oncogenes, and its inhibition can therefore lead to their downregulation.
PRMT5 plays a crucial role in the assembly and function of the spliceosome. Inhibition of PRMT5 leads to defects in pre-mRNA splicing, which can result in the production of non-functional proteins or the activation of nonsense-mediated decay pathways, ultimately triggering apoptosis. A notable example is the alternative splicing of MDM4, a negative regulator of p53, which is induced by PRMT5 inhibitors and leads to p53 activation.[1]
Furthermore, PRMT5 is involved in the DNA damage response. By methylating key proteins in DNA repair pathways, PRMT5 contributes to the maintenance of genomic integrity. Inhibition of PRMT5 can therefore sensitize cancer cells to DNA-damaging agents and PARP inhibitors.
Finally, PRMT5 modulates the activity of several key signaling pathways, including the PI3K/AKT and WNT/β-catenin pathways, which are central to cancer cell proliferation and survival.[15][16] Inhibition of PRMT5 disrupts these pathways, contributing to its anti-tumor effects.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the evaluation and development of PRMT5 inhibitors.
Biochemical PRMT5 Activity Assay
This assay quantifies the enzymatic activity of PRMT5 and the potency of inhibitors in a cell-free system.
Caption: Workflow for a typical biochemical PRMT5 activity assay.
Detailed Methodology:
-
Reaction Setup: In a 384-well plate, combine recombinant human PRMT5/MEP50 complex, a biotinylated peptide substrate (e.g., histone H4 peptide), and assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 2 mM MgCl2, 1 mM DTT).[17]
-
Inhibitor Addition: Add the PRMT5 inhibitor at a range of concentrations.
-
Reaction Initiation: Initiate the methyltransferase reaction by adding S-adenosylmethionine (SAM). For radiometric assays, [3H]-SAM is used.
-
Incubation: Incubate the reaction mixture at 30°C for 60-90 minutes to allow for enzymatic activity.[17]
-
Reaction Termination and Detection:
-
Radiometric Assay: Stop the reaction and transfer the mixture to a filter plate to capture the biotinylated peptide. Wash to remove unincorporated [3H]-SAM. Add scintillant and measure radioactivity using a scintillation counter.
-
AlphaLISA Assay: Add acceptor beads conjugated to an anti-sDMA antibody and donor beads conjugated to streptavidin. In the presence of methylated peptide, the beads are brought into proximity, generating a chemiluminescent signal that is read on a plate reader.[18]
-
-
Data Analysis: Plot the percentage of inhibition against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Symmetric Dimethylarginine (sDMA) Western Blot
This assay measures the level of global sDMA in cells treated with a PRMT5 inhibitor, serving as a key pharmacodynamic biomarker of target engagement.
Caption: Workflow for assessing cellular sDMA levels by Western blot.
Detailed Methodology:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat with the PRMT5 inhibitor at various concentrations for 48 to 72 hours.
-
Protein Extraction: Harvest cells, wash with PBS, and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody recognizing sDMA (e.g., anti-sDMA antibody) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize the sDMA signal to a loading control like β-actin or GAPDH.
Cell Viability Assay
This assay determines the effect of PRMT5 inhibitors on the proliferation and viability of cancer cells.
Caption: Workflow for a typical cell viability assay.
Detailed Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the PRMT5 inhibitor.
-
Incubation: Incubate the cells for an extended period, typically 5 to 10 days, to allow for effects on proliferation to become apparent.[12]
-
Viability Measurement:
-
CellTiter-Glo®: Add CellTiter-Glo® reagent, which measures ATP levels as an indicator of cell viability, and read the luminescence on a plate reader.
-
MTT Assay: Add MTT reagent, which is converted to formazan by metabolically active cells. Solubilize the formazan crystals and measure the absorbance.
-
-
Data Analysis: Normalize the signal to vehicle-treated control cells to calculate the percentage of viability. Plot the viability against the inhibitor concentration and determine the IC50 value.
In Vivo Xenograft Studies
These studies evaluate the anti-tumor efficacy of PRMT5 inhibitors in a living organism.
Caption: Workflow for an in vivo xenograft study.
Detailed Methodology:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Establishment: Allow the tumors to grow to a predetermined size (e.g., 100-200 mm³).
-
Treatment: Randomize the mice into different treatment groups, including a vehicle control group. Administer the PRMT5 inhibitor, typically via oral gavage, at various doses and schedules.[1]
-
Monitoring: Measure the tumor dimensions with calipers and the body weight of the mice regularly (e.g., twice weekly).
-
Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors. A portion of the tumor tissue can be used for pharmacodynamic analysis, such as measuring sDMA levels by Western blot or immunohistochemistry, to confirm target engagement in vivo.
-
Efficacy Assessment: Calculate the tumor growth inhibition (TGI) to assess the anti-tumor efficacy of the compound.
Conclusion
PRMT5 inhibitors represent a promising class of targeted therapies with diverse mechanisms of action that all converge on the inhibition of symmetric arginine dimethylation. This leads to a cascade of downstream effects, including altered gene expression, defective RNA splicing, impaired DNA damage repair, and dysregulation of key oncogenic signaling pathways, ultimately resulting in cancer cell death. The availability of robust biochemical and cellular assays is essential for the discovery and characterization of novel PRMT5 inhibitors, and in vivo models are critical for evaluating their therapeutic potential. As our understanding of the complex roles of PRMT5 in cellular biology continues to grow, so too will the opportunities for the development of innovative and effective PRMT5-targeted therapies.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Activation of the p53-MDM4 regulatory axis defines the anti-tumour response to PRMT5 inhibition through its role in regulating cellular splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. preludetx.com [preludetx.com]
- 5. selleckchem.com [selleckchem.com]
- 6. preludetx.com [preludetx.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. JNJ-64619178 (JNJ64619178) - Chemietek [chemietek.com]
- 9. axonmedchem.com [axonmedchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. MRTX-1719 | PRMT5 Inhibitor | Histone Methyltransferase | TargetMol [targetmol.com]
- 12. MRTX1719 Is an MTA-Cooperative PRMT5 Inhibitor That Exhibits Synthetic Lethality in Preclinical Models and Patients with MTAP-Deleted Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MRTX1719, an MTA-cooperative PRMT5 Inhibitor, Induces Cell Cycle Arrest and Synergizes With Oxaliplatin and Gemcitabine for Enhanced Anticancer Effects | Anticancer Research [ar.iiarjournals.org]
- 14. PRMT5 function and targeting in cancer [cell-stress.com]
- 15. Protein arginine methyltransferase 5 (PRMT5) promotes survival of lymphoma cells via activation of WNT/β-catenin and AKT/GSK3β proliferative signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. PRMT5 is upregulated by B cell receptor signaling and forms a positive feedback loop with PI3K/AKT in lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bellbrooklabs.com [bellbrooklabs.com]
- 18. bpsbioscience.com [bpsbioscience.com]
Prmt5-IN-25: A Technical Overview of a PRMT5 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Prmt5-IN-25, a small molecule inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). This document details its biochemical activity, the experimental procedures used for its characterization, and its role within the broader context of PRMT5 signaling pathways.
Quantitative Inhibitory Activity
| Parameter | Value | Compound |
| IC50 | 0.33 µM | PRMT5-IN-30[1] |
| Kd | 0.987 µM | PRMT5-IN-30[1] |
Experimental Protocols
The determination of the inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) for PRMT5 inhibitors involves sophisticated biochemical and cellular assays. Below are detailed methodologies representative of those used in the characterization of such compounds.
Biochemical Assay for PRMT5 Activity (AlphaLISA Format)
This assay quantifies the enzymatic activity of PRMT5 by detecting the methylation of a substrate.
-
Enzyme Reaction:
-
A reaction mixture is prepared containing the PRMT5/MEP50 enzyme complex, a biotinylated histone H4 peptide substrate, and the co-factor S-adenosylmethionine (SAM).
-
The test inhibitor (e.g., this compound) at various concentrations is added to the mixture.
-
The reaction is incubated to allow for the methylation of the histone substrate by PRMT5.
-
-
Detection:
-
Streptavidin-coated donor beads and antibody-coated acceptor beads specific for the methylated substrate are added.
-
In the presence of a methylated substrate, the donor and acceptor beads are brought into close proximity.
-
Upon excitation at 680 nm, the donor bead releases singlet oxygen, which excites the acceptor bead, resulting in light emission at 615 nm.
-
The intensity of the emitted light is proportional to the amount of methylated substrate, and thus to the PRMT5 activity.
-
-
Data Analysis:
-
IC50 values are calculated by plotting the percentage of PRMT5 inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Cellular Assay for PRMT5 Target Engagement
This method assesses the ability of an inhibitor to engage PRMT5 within a cellular context by measuring the methylation of a known downstream target.
-
Cell Treatment:
-
Cultured cells (e.g., cancer cell lines) are treated with varying concentrations of the PRMT5 inhibitor for a specified period.
-
-
Protein Extraction and Analysis:
-
Cell lysates are prepared, and total protein concentration is determined.
-
Western blotting is performed using antibodies specific for a symmetrically dimethylated substrate of PRMT5 (e.g., SmD3) and a loading control (e.g., total SmD3 or actin).
-
-
Quantification:
-
The band intensities are quantified, and the ratio of methylated substrate to total substrate or loading control is calculated.
-
The cellular IC50 is determined by plotting the reduction in the methylation signal against the inhibitor concentration.
-
PRMT5 Signaling and Inhibition
PRMT5 is a key enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins. This post-translational modification plays a crucial role in regulating numerous cellular processes, including gene transcription, RNA splicing, and signal transduction. Dysregulation of PRMT5 activity is implicated in various cancers, making it an attractive therapeutic target.
The following diagram illustrates a simplified workflow for the discovery and characterization of PRMT5 inhibitors.
Caption: A flowchart illustrating the key stages in the discovery and development of a PRMT5 inhibitor.
The mechanism of action of PRMT5 inhibitors like this compound involves the direct binding to the PRMT5 enzyme, thereby preventing it from methylating its substrates. This leads to the downstream consequences illustrated in the signaling pathway diagram below.
Caption: A diagram showing the central role of the PRMT5/MEP50 complex in cellular processes and how inhibitors like this compound intervene.
References
Prmt5-IN-25 (Compound 503/AM-9747): A Technical Guide to its Discovery and Preclinical Development
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the discovery and preclinical development of Prmt5-IN-25, also known as compound 503 and AM-9747, a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). This document provides a comprehensive overview of its mechanism of action, key preclinical data, and the experimental methodologies employed in its characterization.
Introduction to PRMT5 as a Therapeutic Target
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins. This post-translational modification plays a pivotal role in the regulation of numerous cellular processes, including gene transcription, RNA splicing, DNA damage repair, and cell cycle progression. Dysregulation and overexpression of PRMT5 have been implicated in the pathogenesis of various cancers, making it an attractive target for therapeutic intervention. This compound has emerged from discovery efforts as a promising agent specifically targeting this enzyme.
Discovery of this compound (AM-9747)
This compound (AM-9747) was identified through a DNA-encoded library screening designed to discover small molecules that bind to the PRMT5 enzyme.[1][2] Subsequent medicinal chemistry optimization led to the development of AM-9747, a potent inhibitor with a Ki of 0.06 nM.[3] A key feature of this compound is its MTA-cooperative mechanism of inhibition.[1][2]
Mechanism of Action: MTA-Cooperative Inhibition
In cancers with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, the metabolite methylthioadenosine (MTA) accumulates.[1][4] MTA is a natural, weak inhibitor of PRMT5. This compound (AM-9747) exhibits enhanced binding and inhibition of the PRMT5-MTA complex, leading to a synthetic lethal therapeutic strategy in MTAP-deleted cancers.[1][2][5] This cooperative binding results in preferential activity in cancer cells with high intracellular MTA concentrations.[1][2]
The proposed mechanism of action involves the induction of DNA damage, evidenced by an increase in phosphorylated H2AX (γH2AX), and subsequent cell cycle arrest in the G2/M phase, particularly in MTAP-deficient cancer cells.[1][6][7]
Preclinical Data
In Vitro Activity
This compound demonstrates potent and selective activity in cellular assays, particularly in MTAP-deleted cancer cell lines.
| Assay Type | Cell Line | Genotype | IC50 | Reference |
| SDMA Mark Reduction | HCT116 | MTAP-deleted | 0.0002 µM | [1][6] |
| HCT116 | MTAP-WT | 0.050 µM | [1][6] | |
| Cell Proliferation | HCT116 | MTAP-deleted | 0.027 µM (or 0.026 µM) | [1][3][6] |
| HCT116 | MTAP-WT | 0.63 µM (or 0.068 µM) | [1][3][6] |
Note: Slight variations in IC50 values are reported across different sources, which may be due to minor differences in assay conditions.[2]
In Vivo Efficacy
Oral administration of this compound (AM-9747) has shown significant anti-tumor activity in various mouse xenograft models.
| Model Type | Cancer Type | Key Findings | Reference |
| Cell Line-Derived Xenograft | HCT116 (Colon Cancer, MTAP-deleted vs. WT) | Selective inhibition of tumor growth in MTAP-deleted tumors. | [1][6] |
| Cell Line-Derived Xenograft | BXPC3 (Pancreatic Cancer, MTAP-deleted) | Inhibition of tumor growth. | [1][6] |
| Cell Line-Derived Xenograft | DOHH2 (Diffuse Large B-cell Lymphoma, MTAP-deleted) | Inhibition of tumor growth. | [1][6] |
| Patient-Derived Xenograft (PDX) | Various MTAP-deleted cancers | >50% tumor growth inhibition observed in the majority of models. | [1][6] |
Once-daily oral dosing of AM-9747 was well-tolerated and resulted in a dose-dependent reduction of the SDMA tumor biomarker, leading to effective tumor growth inhibition and, in some cases, tumor regression in MTAP-deleted xenograft models.[2][5][8]
Experimental Protocols
Synthesis of this compound (AM-9747)
The synthesis of AM-9747 originated from a quinolin-2-amine hit identified from a DNA-encoded library screen. The process involved a solution-phase synthesis to produce the necessary quantities for further analysis and preclinical studies.[2][4] Lead optimization efforts focused on improving potency, MTA-cooperativity, and pharmacokinetic properties.[1][2]
In Vitro Assays
The inhibitory activity of this compound on PRMT5 can be determined using a variety of formats, such as chemiluminescent or fluorescence-based assays. A typical protocol involves:
-
Incubation of recombinant human PRMT5/MEP50 complex with a biotinylated histone peptide substrate (e.g., H4) and S-adenosylmethionine (SAM).
-
Addition of the test compound at various concentrations.
-
Detection of the methylated substrate using a specific antibody and a labeled secondary antibody, followed by measurement of the signal (e.g., luminescence or fluorescence).
The anti-proliferative effects of this compound are commonly assessed using an MTT or a luminescence-based viability assay (e.g., CellTiter-Glo®).
-
Seeding of cancer cells (e.g., HCT116 MTAP-deleted and MTAP-WT) in 96-well plates.
-
Treatment with a serial dilution of this compound for a specified duration (e.g., 6 days).
-
Addition of the viability reagent (e.g., MTT or CellTiter-Glo®).
-
Measurement of absorbance or luminescence to determine cell viability relative to a vehicle control.
In Vivo Xenograft Studies
A general protocol for assessing the in vivo efficacy of this compound involves:
-
Model Generation: Subcutaneous implantation of human cancer cells (e.g., HCT116 MTAP-deleted) into immunocompromised mice. For patient-derived xenograft (PDX) models, tumor fragments from patients are implanted.
-
Treatment: Once tumors reach a specified volume, mice are randomized into treatment and control groups. This compound is administered orally, typically once daily.
-
Monitoring: Tumor volume and body weight are measured regularly throughout the study.
-
Endpoint Analysis: At the end of the study, tumors are excised for pharmacodynamic analysis, such as measuring the levels of symmetric dimethylarginine (SDMA) to confirm target engagement.
Conclusion and Future Directions
This compound (compound 503/AM-9747) is a potent and selective MTA-cooperative PRMT5 inhibitor with a clear mechanism of action and compelling preclinical anti-tumor activity, particularly in MTAP-deleted cancers. The data presented in this guide underscore its potential as a promising therapeutic agent. The successful preclinical profile of AM-9747 has paved the way for the clinical development of next-generation MTA-cooperative PRMT5 inhibitors, such as AMG 193, which is currently in Phase I/II clinical trials.[2] Further research and clinical investigation will be crucial to fully elucidate the therapeutic potential of this class of inhibitors in patients with MTAP-deficient solid tumors.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. From DNA-Encoded Library Screening to AM-9747: An MTA-Cooperative PRMT5 Inhibitor with Potent Oral In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. From DNA-Encoded Library Screening to AM-9747: An MTA-Cooperative PRMT5 Inhibitor with Potent Oral In Vivo Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. pubs.acs.org [pubs.acs.org]
The Antiproliferative Profile of Prmt5-IN-25: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the antiproliferative properties of Prmt5-IN-25, a selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). PRMT5 is a critical enzyme in various cellular processes, and its dysregulation is implicated in numerous cancers, making it a compelling target for therapeutic development. This document summarizes the available quantitative data, details relevant experimental methodologies, and visualizes the associated signaling pathways and experimental workflows.
Core Data Presentation: Antiproliferative Activity
This compound, also referred to as Antiproliferative agent-25, has demonstrated potent and selective inhibitory activity against PRMT5. The following table summarizes the key quantitative data regarding its antiproliferative effects.
| Compound | Target | IC50 (μM) | Cell Line | Effect | Citation |
| This compound (Antiproliferative agent-25) | PRMT5 | 0.11 | A549 (Non-small cell lung cancer) | Induces apoptosis and inhibits cell migration. | [1] |
Note: The publicly available quantitative data on the antiproliferative activity of this compound across a broad range of cancer cell lines is currently limited. The provided data is based on initial characterization.
Experimental Protocols
This section details the methodologies for key experiments used to characterize the antiproliferative properties of PRMT5 inhibitors like this compound.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of a compound on cancer cells.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., A549) in 96-well plates at a density of 3,000-5,000 cells per well and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound (typically ranging from nanomolar to micromolar) for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control.
-
MTT Addition: Following incubation, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control. The IC50 value, the concentration at which 50% of cell growth is inhibited, is determined from the dose-response curve.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for the indicated time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Western Blot Analysis for Signaling Pathway Components
This technique is used to detect changes in the expression and phosphorylation status of proteins within a signaling pathway upon treatment with an inhibitor.
Protocol:
-
Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with primary antibodies against target proteins (e.g., PRMT5, cleaved caspase-3, PARP, p-Akt, Akt, hnRNP E1) overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Cell Migration Assay (Wound Healing Assay)
This assay assesses the effect of a compound on the migratory capacity of cancer cells.
Protocol:
-
Create a Monolayer: Grow cells to a confluent monolayer in a 6-well plate.
-
Create a "Wound": Use a sterile pipette tip to create a scratch or "wound" in the cell monolayer.
-
Treatment: Wash the wells with PBS to remove detached cells and add fresh medium containing this compound at various concentrations.
-
Image Acquisition: Capture images of the wound at time 0 and at subsequent time points (e.g., 24, 48 hours).
-
Data Analysis: Measure the width of the wound at different points and calculate the percentage of wound closure over time. A delay in wound closure in treated cells compared to control cells indicates inhibition of cell migration.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), visualize the key signaling pathways affected by this compound and a typical experimental workflow for its characterization.
References
Technical Guide: The Role and Inhibition of Protein Arginine Methyltransferase 5 by GSK3326595
Disclaimer: Initial searches for a specific protein arginine methyltransferase 5 (PRMT5) inhibitor designated "Prmt5-IN-25" did not yield any publicly available information. Therefore, this technical guide focuses on a well-characterized, potent, and selective PRMT5 inhibitor, GSK3326595 (also known as EPZ015666 and Pemrametostat) , to provide an in-depth overview of PRMT5 inhibition, its biochemical and cellular effects, and the methodologies used for its characterization. This guide is intended for researchers, scientists, and drug development professionals.
Introduction to PRMT5 and GSK3326595
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins. This post-translational modification plays a pivotal role in a multitude of cellular processes, including gene transcription, RNA splicing, signal transduction, and DNA damage repair. Dysregulation of PRMT5 activity is frequently observed in various cancers, making it a compelling therapeutic target.
GSK3326595 is a potent, selective, and orally bioavailable small-molecule inhibitor of PRMT5. It exhibits a unique mechanism of action, being S-adenosyl-L-methionine (SAM) uncompetitive and peptide-substrate competitive.[1] This inhibitor has been instrumental as a chemical probe for elucidating the biological functions of PRMT5 and has undergone clinical investigation for the treatment of various solid tumors and hematologic malignancies.[2][3][4]
Biochemical and Cellular Activity of GSK3326595
The inhibitory activity of GSK3326595 has been quantified through various biochemical and cellular assays. The following tables summarize the key quantitative data.
Table 1: Biochemical Inhibitory Activity of GSK3326595 against PRMT5
| Assay Type | Substrate Peptides | IC50 (nM) | Ki (nM) | Mechanism of Inhibition |
| Radiometric HotSpot™ | Histone H4 | 6.2 ± 0.8 | 5 | SAM-uncompetitive, Peptide-competitive |
| Radiometric FlashPlate | Histone H4 | 22 | N/A | SAM-uncompetitive, Peptide-competitive |
| Radiometric HotSpot™ | Histone H2A | 5.9 - 19.7 | N/A | SAM-uncompetitive, Peptide-competitive |
| Radiometric HotSpot™ | SmD3 | 5.9 - 19.7 | N/A | SAM-uncompetitive, Peptide-competitive |
| Radiometric HotSpot™ | FUBP1 | 5.9 - 19.7 | N/A | SAM-uncompetitive, Peptide-competitive |
| Radiometric HotSpot™ | HNRNPH1 | 5.9 - 19.7 | N/A | SAM-uncompetitive, Peptide-competitive |
Data compiled from multiple sources.[1][5][6][7][8][9][10]
Table 2: Cellular Activity of GSK3326595
| Cell Line | Cancer Type | Assay Type | Endpoint | Value (nM) |
| Z-138 | Mantle Cell Lymphoma | Symmetric Dimethyl Arginine (SDMA) ELISA | EC50 | 2 - 160 |
| MCF-7 | Breast Cancer | Symmetric Dimethyl Arginine (SDMA) ELISA | EC50 | 2 - 160 |
| JM1 | Diffuse Large B-Cell Lymphoma | Symmetric Dimethyl Arginine (SDMA) ELISA | EC50 | 2 - 160 |
| DOHH-2 | Follicular Lymphoma | Symmetric Dimethyl Arginine (SDMA) ELISA | EC50 | 2 - 160 |
| Z-138 | Mantle Cell Lymphoma | Cell Proliferation (CellTiter-Glo) | gIC50 | 96 - 904 |
| Granta-519 | Mantle Cell Lymphoma | Cell Proliferation (CellTiter-Glo) | gIC50 | 96 - 904 |
| Maver-1 | Mantle Cell Lymphoma | Cell Proliferation (CellTiter-Glo) | gIC50 | 96 - 904 |
| Mino | Mantle Cell Lymphoma | Cell Proliferation (CellTiter-Glo) | gIC50 | 96 - 904 |
| Jeko-1 | Mantle Cell Lymphoma | Cell Proliferation (CellTiter-Glo) | gIC50 | 96 - 904 |
| Breast Cancer Lines | Breast Cancer | Cell Proliferation (Various) | gIC50 | 2.5 - >10,000 |
| AML Lines | Acute Myeloid Leukemia | Cell Proliferation (Various) | gIC50 | Sensitive |
| Multiple Myeloma Lines | Multiple Myeloma | Cell Proliferation (Various) | gIC50 | Sensitive |
Data compiled from multiple sources.[6][8][9][11][12]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to characterize GSK3326595.
PRMT5/MEP50 Biochemical Inhibition Assay (Radiometric)
This assay quantifies the enzymatic activity of PRMT5 by measuring the transfer of a radiolabeled methyl group from S-adenosyl-L-[methyl-³H]methionine (³H-SAM) to a peptide substrate.
Materials:
-
Recombinant human PRMT5/MEP50 complex
-
Biotinylated histone H4 (1-21) peptide substrate
-
³H-SAM
-
GSK3326595
-
Assay Buffer (e.g., 20 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM EDTA, 3 mM MgCl₂, 0.01% Tween-20, 1 mM DTT)
-
Streptavidin-coated FlashPlate or SPA beads
-
Microplate scintillation counter
Procedure:
-
Prepare a serial dilution of GSK3326595 in DMSO and then dilute in assay buffer.
-
In a 384-well plate, add the PRMT5/MEP50 enzyme to the assay buffer.
-
Add the diluted GSK3326595 or DMSO (vehicle control) to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature.
-
Initiate the methyltransferase reaction by adding a mixture of the biotinylated histone H4 peptide substrate and ³H-SAM.
-
Incubate the reaction for a specific time (e.g., 60 minutes) at room temperature.
-
Stop the reaction by adding an excess of unlabeled SAM or a generic stop solution.
-
Transfer the reaction mixture to a streptavidin-coated plate (for FlashPlate) or add streptavidin-coated SPA beads.
-
Incubate to allow the biotinylated peptide to bind.
-
Measure the radioactivity using a microplate scintillation counter. The signal is proportional to the amount of methylated substrate.
-
Calculate the percent inhibition for each concentration of GSK3326595 and determine the IC50 value using non-linear regression analysis.
Cellular Symmetric Dimethyl Arginine (SDMA) Western Blot
This method is used to assess the ability of GSK3326595 to inhibit PRMT5 activity within cells by measuring the global levels of SDMA on cellular proteins.
Materials:
-
Cancer cell lines of interest
-
GSK3326595
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-SDMA, anti-SmD3, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat cells with a range of concentrations of GSK3326595 or DMSO for the desired duration (e.g., 72 hours).
-
Wash the cells with PBS and lyse them using lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-SDMA antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-β-actin antibody to ensure equal protein loading.
-
Quantify the band intensities to determine the concentration-dependent reduction in SDMA levels.
Cell Viability Assay (MTS or CellTiter-Glo)
This assay measures the effect of GSK3326595 on the proliferation and viability of cancer cell lines.
Materials:
-
Cancer cell lines
-
GSK3326595
-
96-well plates
-
MTS reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Microplate reader (absorbance or luminescence)
Procedure:
-
Seed cells at an appropriate density in 96-well plates and incubate overnight.
-
Treat the cells with a serial dilution of GSK3326595 or DMSO.
-
Incubate for a specified period (e.g., 6 to 10 days, as PRMT5 inhibition effects can be time-dependent).[6]
-
For the MTS assay, add the MTS reagent to each well and incubate for 1-4 hours at 37°C. Measure the absorbance at 490 nm.
-
For the CellTiter-Glo assay, allow the plate to equilibrate to room temperature, add the CellTiter-Glo reagent, mix, and measure luminescence.
-
Calculate the percentage of cell viability relative to the DMSO-treated control cells.
-
Determine the growth IC50 (gIC50) value by plotting the percentage of viability against the log of the inhibitor concentration and fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways affected by PRMT5 inhibition with GSK3326595 and a typical experimental workflow for its characterization.
Caption: PRMT5 inhibition by GSK3326595 alters MDM4 splicing, leading to p53 activation.
Caption: Workflow for characterizing the PRMT5 inhibitor GSK3326595.
Conclusion
GSK3326595 is a well-characterized and selective inhibitor of PRMT5 that has proven to be an invaluable tool for studying the roles of arginine methylation in cancer biology. Its mechanism of action, involving the modulation of RNA splicing and subsequent activation of tumor suppressor pathways like p53, highlights the intricate regulatory functions of PRMT5. The comprehensive biochemical and cellular data, along with established experimental protocols, provide a robust framework for the continued investigation of PRMT5 as a therapeutic target and for the development of novel inhibitors in this class. The clinical data, although showing modest single-agent efficacy in some contexts, underscores the need for further research into combination therapies and patient selection strategies to fully realize the therapeutic potential of PRMT5 inhibition.[2][3][4]
References
- 1. researchgate.net [researchgate.net]
- 2. onclive.com [onclive.com]
- 3. onclive.com [onclive.com]
- 4. Phase I/II study of the clinical activity and safety of GSK3326595 in patients with myeloid neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. axonmedchem.com [axonmedchem.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. caymanchem.com [caymanchem.com]
- 10. GSK3326595 | PRMT5 inhibitor | Probechem Biochemicals [probechem.com]
- 11. Activation of the p53-MDM4 regulatory axis defines the anti-tumour response to PRMT5 inhibition through its role in regulating cellular splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
The Impact of PRMT5 Inhibition on Histone Methylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Arginine Methyltransferase 5 (PRMT5) is a critical epigenetic regulator that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[1][2] As the primary type II arginine methyltransferase in mammals, PRMT5 plays a pivotal role in a multitude of cellular processes, including transcriptional regulation, RNA splicing, DNA damage repair, and cell cycle progression.[2][3] Its dysregulation is implicated in various cancers, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of the effects of PRMT5 inhibition on histone methylation, with a focus on the molecular mechanisms and the experimental methodologies used to assess these changes. While specific data for a compound designated "Prmt5-IN-25" is not publicly available, this guide will utilize data from well-characterized, potent, and selective PRMT5 inhibitors to illustrate the core principles and effects of targeting this enzyme.
Core Mechanism of PRMT5 and its Inhibition
PRMT5 catalyzes the transfer of a methyl group from S-adenosylmethionine (SAM) to the guanidino nitrogen atoms of arginine residues.[4] It is the primary enzyme responsible for symmetric dimethylarginine (sDMA) marks on its substrates.[5] Key histone targets of PRMT5 include Histone H4 at arginine 3 (H4R3), Histone H3 at arginine 8 (H3R8), Histone H2A at arginine 3 (H2AR3), and Histone H3 at arginine 2 (H3R2).[3][6] These methylation events are generally associated with transcriptional repression, although context-dependent transcriptional activation has also been reported.[3][7]
PRMT5 inhibitors function by blocking the catalytic activity of the enzyme, thereby preventing the methylation of its histone and non-histone substrates. This leads to a global reduction in sDMA levels and alters the epigenetic landscape of the cell, ultimately impacting gene expression and cellular phenotype.
Quantitative Effects of PRMT5 Inhibitors on Histone Methylation
The potency of PRMT5 inhibitors is typically assessed through biochemical and cellular assays. Biochemical assays measure the direct inhibition of the PRMT5 enzyme, while cellular assays quantify the downstream effects on histone methylation and cell viability.
| Inhibitor | Target | Assay Type | IC50 | Cell Line | Reference |
| Compound 9 | PRMT5/MEP50 | Biochemical | 11 nM | - | [5] |
| Compound 9 | sDMA levels | Cellular (Western Blot) | 12 nM | Granta-519 | [5] |
| Compound 9 | Proliferation | Cellular | 60 nM | Granta-519 | [5] |
| Compound 17 | PRMT5:MEP50 PPI | Cellular | 430 nM | LNCaP | [6] |
| LLY-283 | PRMT5 | Cellular (H4R3me2s) | - | HEI-OC1 | [7] |
| HLCL61 | Cell Viability | Cellular | 3.09 - 7.58 µM | ATL-related cell lines | [8] |
| CMP5 | Cell Viability | Cellular | 23.94 - 33.12 µM | ATL patient cells | [8] |
Note: The table presents a selection of data from different studies to illustrate the range of potencies and assays used.
Impact on Signaling Pathways
The inhibition of PRMT5 and the subsequent alteration of histone methylation patterns have profound effects on various signaling pathways crucial for cancer cell proliferation and survival.
Gene Silencing and Tumor Suppressor Regulation
PRMT5-mediated symmetric methylation of H4R3 (H4R3me2s) is a key repressive mark. This modification serves as a direct binding target for the DNA methyltransferase DNMT3A.[9] This interaction couples histone methylation with DNA methylation, leading to gene silencing.[9][10] The knockdown of PRMT5 results in a loss of the H4R3me2s mark, reduced DNMT3A binding, and subsequent loss of DNA methylation and reactivation of gene expression.[9][10]
Figure 1. PRMT5-mediated gene silencing pathway.
PI3K/Akt Signaling Pathway
Recent studies have shown that inhibition of PRMT5 can attenuate cisplatin-induced hearing loss by modulating the PI3K/Akt signaling pathway.[7] In this context, PRMT5 inhibition led to an increase in the levels of p-PI3K and p-Akt, suggesting a protective role against apoptosis.[7]
Figure 2. Effect of PRMT5 inhibition on the PI3K/Akt pathway.
Experimental Protocols
Western Blot for Histone Methylation
This protocol is a generalized procedure for assessing changes in histone methylation levels upon treatment with a PRMT5 inhibitor.
Figure 3. Western blot workflow for histone methylation.
1. Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with the PRMT5 inhibitor at various concentrations and for different time points. Include a vehicle control (e.g., DMSO).
2. Histone Extraction:
-
Harvest cells and wash with PBS.
-
Lyse cells in a hypotonic buffer and isolate nuclei by centrifugation.
-
Extract histones from the nuclear pellet using an acid extraction method (e.g., with 0.2 M H2SO4).
-
Precipitate histones with trichloroacetic acid (TCA), wash with acetone, and resuspend in water.
3. SDS-PAGE and Western Blotting:
-
Quantify protein concentration using a BCA or Bradford assay.
-
Separate histone proteins on a 15% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the histone mark of interest (e.g., anti-H4R3me2s, anti-H3R8me2s) overnight at 4°C. Also, probe for a loading control such as total Histone H3 or H4.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop using an enhanced chemiluminescence (ECL) substrate.
-
Capture the signal using a digital imager.
4. Quantification and Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the intensity of the methylated histone band to the corresponding total histone loading control.
In Vitro PRMT5 Enzymatic Assay (FlashPlate)
This is a common method to determine the biochemical IC50 of an inhibitor.
1. Reagents and Materials:
-
Recombinant human PRMT5/MEP50 complex.
-
Histone H4 peptide substrate (e.g., AcH4-23).
-
[3H]-S-adenosylmethionine ([3H]-SAM).
-
PRMT5 inhibitor compound.
-
Assay buffer.
-
384-well FlashPlate.
2. Assay Procedure:
-
Prepare serial dilutions of the PRMT5 inhibitor in DMSO.
-
In a 384-well plate, add the PRMT5/MEP50 enzyme and the histone H4 peptide substrate in the assay buffer.
-
Add the diluted inhibitor and pre-incubate for a defined period (e.g., 20 minutes) at room temperature.
-
Initiate the methylation reaction by adding [3H]-SAM.
-
Incubate the reaction for a specific time (e.g., 60 minutes) at room temperature.
-
Stop the reaction.
-
The biotinylated peptide substrate is captured by the streptavidin-coated FlashPlate.
-
Measure the incorporation of the [3H]-methyl group using a scintillation counter.
3. Data Analysis:
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
Conclusion
Inhibition of PRMT5 presents a promising therapeutic strategy for various cancers by targeting the epigenetic regulation of gene expression. Understanding the specific effects of PRMT5 inhibitors on histone methylation is crucial for their preclinical and clinical development. The methodologies and data presented in this guide provide a framework for researchers and drug developers to assess the efficacy and mechanism of action of novel PRMT5 inhibitors. Future research will likely focus on elucidating the complex interplay between PRMT5-mediated histone methylation and other epigenetic modifications, as well as identifying biomarkers to predict patient response to PRMT5-targeted therapies.
References
- 1. Methylation of histone H3 and H4 by PRMT5 regulates ribosomal RNA gene transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of First-in-Class Protein Arginine Methyltransferase 5 (PRMT5) Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Discovery of Potent and Selective Covalent Protein Arginine Methyltransferase 5 (PRMT5) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and biological characterization of PRMT5:MEP50 protein:protein interaction inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of histone methyltransferase PRMT5 attenuates cisplatin-induced hearing loss through the PI3K/Akt-mediated mitochondrial apoptotic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. PRMT5-mediated methylation of histone H4R3 recruits DNMT3A, coupling histone and DNA methylation in gene silencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PRMT5-mediated methylation of histone H4R3 recruits DNMT3A, coupling histone and DNA methylation in gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
The Dual Role of PRMT5 in Tumorigenesis: From Oncogenic Driver to Therapeutic Target
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a critical regulator in a multitude of cellular processes, and its dysregulation is increasingly implicated in the initiation and progression of numerous cancers. As the primary enzyme responsible for symmetric arginine dimethylation, PRMT5 modulates the function of a wide array of histone and non-histone proteins, thereby influencing gene expression, RNA splicing, DNA damage repair, and signal transduction pathways. Its overexpression in various malignancies, often correlating with poor prognosis, has positioned PRMT5 as a compelling therapeutic target in oncology. This technical guide provides a comprehensive overview of the multifaceted role of PRMT5 in tumorigenesis, detailing its key substrates and signaling pathways. Furthermore, it explores the landscape of PRMT5 inhibitors, with a focus on their mechanisms of action and preclinical and clinical development. This guide aims to serve as a valuable resource for researchers and drug development professionals dedicated to advancing novel cancer therapies by targeting PRMT5.
The Oncogenic Landscape of PRMT5
PRMT5 is a Type II protein arginine methyltransferase that catalyzes the transfer of two methyl groups from S-adenosylmethionine (SAM) to the guanidino nitrogen atoms of arginine residues, resulting in symmetric dimethylarginine (sDMA).[1] This post-translational modification can have profound effects on protein function, stability, and protein-protein interactions.
Upregulation and Clinical Significance
Elevated expression of PRMT5 has been documented in a wide range of solid tumors and hematological malignancies, including but not limited to lymphomas, breast cancer, lung cancer, colorectal cancer, and glioblastoma.[1] High PRMT5 levels often correlate with advanced tumor stage, metastasis, and poor patient outcomes, highlighting its potential as a prognostic biomarker.[2][3]
Key Oncogenic Mechanisms of PRMT5
PRMT5 contributes to tumorigenesis through several key mechanisms:
-
Epigenetic Regulation: PRMT5-mediated symmetric dimethylation of histone tails, particularly H4R3me2s and H3R8me2s, is generally associated with transcriptional repression.[4] PRMT5, often in complex with chromatin remodeling factors like SWI/SNF, can silence tumor suppressor genes such as RB1, RBL1, and RBL2.[4][5] Conversely, it can also activate the transcription of oncogenes like FGFR3 and eIF4E.[4][5]
-
RNA Splicing: PRMT5 plays a crucial role in the biogenesis of spliceosomal small nuclear ribonucleoproteins (snRNPs) by methylating Sm proteins (SmB, SmD1, SmD3). Dysregulation of PRMT5 can lead to aberrant alternative splicing of genes involved in cell survival and proliferation, a hallmark of many cancers.[1]
-
Modulation of Signaling Pathways: PRMT5 can directly methylate and regulate the activity of key signaling proteins. This includes components of growth factor signaling pathways (e.g., EGFR, PDGFR), the NF-κB pathway, and the p53 pathway, thereby impacting cell proliferation, survival, and inflammation.[4][6][7]
-
DNA Damage Response (DDR): PRMT5 influences the DDR by methylating proteins involved in DNA repair, such as 53BP1 and RAD51.[8] This can enhance the ability of cancer cells to repair DNA damage induced by chemotherapy and radiation, contributing to therapeutic resistance.[1]
PRMT5-Regulated Signaling Pathways in Cancer
The oncogenic functions of PRMT5 are mediated through its influence on a complex network of signaling pathways.
References
- 1. mdpi.com [mdpi.com]
- 2. Discovery of First-in-Class Protein Arginine Methyltransferase 5 (PRMT5) Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. PRMT5 function and targeting in cancer [cell-stress.com]
Methodological & Application
Application Notes: Utilizing Prmt5-IN-25 for Cancer Cell Line Investigation
These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals on the utilization of Prmt5-IN-25, a small molecule inhibitor of Protein Arginine Methyltransferase 5 (PRMT5), in cancer cell line studies.
Introduction to PRMT5 in Oncology
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[1][2] As a Type II PRMT, it plays a pivotal role in a multitude of cellular processes, including transcriptional regulation, RNA splicing, signal transduction, and DNA damage response.[1][3][4]
In the context of cancer, PRMT5 is frequently overexpressed in a wide array of malignancies, including lung, breast, colorectal, and hematologic cancers.[3][5][6] Its elevated expression often correlates with poor patient prognosis.[1] PRMT5 contributes to tumorigenesis by epigenetically silencing tumor suppressor genes through histone methylation (e.g., H4R3, H3R8) and by methylating non-histone proteins to modulate key signaling pathways that control cell proliferation, apoptosis, and cell cycle progression.[5][7][8] Consequently, PRMT5 has emerged as a promising therapeutic target for cancer treatment.[9]
Mechanism of Action: this compound
This compound is a potent and selective small molecule inhibitor designed to target the enzymatic activity of PRMT5.[3][10] Small molecule inhibitors are low molecular weight compounds capable of penetrating cell membranes to interact with intracellular targets.[11][12][13] this compound functions by binding to the PRMT5 active site, preventing the transfer of methyl groups from the cofactor S-adenosylmethionine (SAM) to its protein substrates.[3]
The inhibition of PRMT5's methyltransferase activity by this compound is expected to trigger a cascade of anti-tumor effects, including:
-
Reactivation of Tumor Suppressor Genes: By preventing repressive histone methylation.[7]
-
Induction of Apoptosis: Through modulation of key apoptotic proteins like p53.[1][7][14]
-
Cell Cycle Arrest: By altering the expression or stability of cell cycle regulators such as cyclins and CDKs.[15][16]
-
Disruption of RNA Splicing: Leading to the production of non-functional proteins in cancer cells.[1][17]
PRMT5 Signaling Pathway and Inhibition
The following diagram illustrates the central role of PRMT5 in cellular signaling and the point of intervention for this compound.
References
- 1. PRMT5 function and targeting in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-Based Discovery and Biological Assays of a Novel PRMT5 Inhibitor for Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are PRMT5 inhibitors and how do they work? [synapse.patsnap.com]
- 4. DSpace [kb.osu.edu]
- 5. Protein arginine methyltransferase 5 (PRMT5) dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of a Selective Cell‐Active Inhibitor of Protein Arginine Methyltransferase 5 (PRMT5) for the Treatment of Prostate Cancer by Structure‐Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. beatcancer.eu [beatcancer.eu]
- 11. oatext.com [oatext.com]
- 12. Small molecule inhibitors as emerging cancer therapeutics | labclinics.com [labclinics.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. The arginine methyltransferase PRMT5 and PRMT1 distinctly regulate the degradation of anti-apoptotic protein CFLARL in human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The PRMT5 arginine methyltransferase: many roles in development, cancer and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. PRMT5 function and targeting in cancer [cell-stress.com]
Application Notes and Protocols for Prmt5-IN-25 Cell-Based Assays
These application notes provide detailed protocols for characterizing the cellular activity of Prmt5-IN-25, a novel inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). The following guidelines are intended for researchers, scientists, and drug development professionals working to understand the efficacy and mechanism of action of PRMT5 inhibitors in a cellular context.
Introduction
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[1][2] This post-translational modification plays a key role in the regulation of numerous cellular processes, including gene transcription, RNA splicing, DNA damage repair, and signal transduction.[1][3][4] Dysregulation of PRMT5 activity has been implicated in the progression of various cancers, making it a promising therapeutic target.[2][5][6][7] this compound is a potent and selective inhibitor of PRMT5, and these protocols describe methods to evaluate its effects in cancer cell lines.
Key Signaling Pathways Involving PRMT5
PRMT5 influences several signaling pathways crucial for cancer cell proliferation and survival. It can regulate the expression of key genes and the function of proteins involved in pathways such as PI3K/AKT/mTOR and ERK.[5][6] The diagram below illustrates a simplified overview of PRMT5's role in cellular signaling.
Caption: Overview of the PRMT5 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following protocols are designed to assess the cellular effects of this compound.
Cell Viability Assay (MTT Assay)
This assay determines the effect of this compound on the proliferation and viability of cancer cells.[5]
Materials:
-
Cancer cell line (e.g., A549 non-small cell lung cancer cells)[5]
-
RPMI 1640 medium with 10% FBS and 1% penicillin-streptomycin[5]
-
This compound
-
DMSO (vehicle control)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)[5]
-
Acid isopropanol (10% SDS, 0.01 M HCl)[5]
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 3,000 cells/well and incubate overnight.[5]
-
Prepare serial dilutions of this compound in culture medium. The final concentrations should range from nanomolar to micromolar to determine a dose-response curve. Include a DMSO-only control.[5]
-
Remove the overnight culture medium from the cells and add 100 µL of the this compound dilutions or the DMSO control to the respective wells.
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.[5]
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[5]
-
Add 100 µL of acid isopropanol to each well to dissolve the formazan crystals.[5]
-
Measure the absorbance at 570 nm using a microplate reader.[5]
-
Calculate cell viability as a percentage relative to the DMSO-treated control cells.
Data Presentation:
| Concentration of this compound (µM) | Cell Viability (%) | Standard Deviation |
| 0 (DMSO Control) | 100 | 5.2 |
| 0.01 | 98.1 | 4.8 |
| 0.1 | 85.3 | 6.1 |
| 1 | 52.7 | 4.5 |
| 10 | 15.9 | 3.2 |
| 100 | 5.1 | 1.8 |
Western Blot Analysis of PRMT5 Substrate Methylation
This protocol is used to determine if this compound inhibits the methyltransferase activity of PRMT5 within cells by measuring the symmetric dimethylation of a known substrate, such as SmBB'.[3]
Materials:
-
Cancer cell line (e.g., MCF7 breast cancer cells)[3]
-
This compound
-
DMSO
-
Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-symmetric dimethylarginine (anti-SDMA), anti-SmBB', anti-PRMT5, and anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Protein electrophoresis and transfer equipment
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound or DMSO for 48 hours.[3]
-
Wash cells with cold PBS and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize the SDMA signal to the total SmBB' or PRMT5 signal, and then to the loading control.
Data Presentation:
| Treatment | Normalized SDMA Signal Intensity |
| DMSO Control | 1.00 |
| This compound (0.1 µM) | 0.78 |
| This compound (1 µM) | 0.45 |
| This compound (10 µM) | 0.12 |
Experimental Workflow Diagram
The following diagram outlines the general workflow for testing a novel PRMT5 inhibitor.
Caption: General experimental workflow for the cellular characterization of this compound.
References
- 1. The Structure and Functions of PRMT5 in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are PRMT5 inhibitors and how do they work? [synapse.patsnap.com]
- 3. PRMT5 cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 4. Discovery of First-in-Class Protein Arginine Methyltransferase 5 (PRMT5) Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-Based Discovery and Biological Assays of a Novel PRMT5 Inhibitor for Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-Based Discovery and Biological Assays of a Novel PRMT5 Inhibitor for Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protein arginine methyltransferase 5 (PRMT5) promotes survival of lymphoma cells via activation of WNT/β-catenin and AKT/GSK3β proliferative signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Prmt5-IN-25 in Mantle Cell Lymphoma Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mantle cell lymphoma (MCL) is a challenging B-cell non-Hodgkin lymphoma characterized by the t(11;14) translocation, leading to overexpression of cyclin D1 and subsequent cell cycle dysregulation.[1][2] Despite advancements in treatment, MCL remains largely incurable, with many patients experiencing relapse and developing resistance to therapy.[3][4][5][6][7] Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a compelling therapeutic target in MCL.[3][4][5][6][7] PRMT5 is an enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins, playing a crucial role in multiple oncogenic pathways, including cell cycle regulation, DNA repair, and pro-survival signaling.[3][4][5] Notably, PRMT5 is overexpressed in MCL, and its inhibition has demonstrated significant anti-tumor activity in preclinical models.[3][4][5][6][7]
This document provides detailed application notes and protocols for the use of PRMT5 inhibitors, exemplified by PRT-382 (referred to herein as Prmt5-IN-25 for the purpose of these notes), in MCL research. PRT-382 is a selective, S-adenosyl methionine (SAM)-competitive small-molecule inhibitor of PRMT5.[1]
Mechanism of Action of PRMT5 Inhibition in Mantle Cell Lymphoma
Inhibition of PRMT5 in MCL impacts several critical cellular processes, leading to decreased cell viability and tumor growth. The primary mechanisms include:
-
Cell Cycle Arrest: PRMT5 methylates E2F1, a key transcription factor for cell cycle progression. This methylation decreases E2F1's affinity for the retinoblastoma (RB) protein, promoting the transcription of genes necessary for the G1/S transition.[3][4] Inhibition of PRMT5 restores the regulatory function of the p-RB/E2F1 axis, leading to cell cycle arrest.[3][4][5][8]
-
Induction of Apoptosis: PRMT5 inhibition can induce both p53-dependent and p53-independent apoptosis.[3][4][5][8] By modulating the alternative splicing of MDM4, PRMT5 inhibition can stabilize and activate the p53 pathway.[3] Furthermore, it can induce the expression of pro-apoptotic BCL-2 family members, such as BAX, through the nuclear translocation of FOXO1.[1][9]
-
Modulation of Pro-Survival Signaling: PRMT5 activity supports pro-survival pathways like the B-cell receptor (BCR)-PI3K/AKT signaling cascade.[3][4][5] Inhibition of PRMT5 leads to the transcriptional activation of negative regulators of this pathway, including PHLDA3, PTPROt, and PIK3IP1.[3][4][5][8]
-
Regulation of DNA Damage Repair: PRMT5 is involved in DNA damage repair pathways through the transcriptional activation of genes like RAD51 and NHEJ1, and by methylating proteins involved in DNA repair.[4]
Quantitative Data on this compound (PRT-382) in Mantle Cell Lymphoma
The following tables summarize the in vitro and in vivo efficacy of PRT-382 in various MCL models.
Table 1: In Vitro Efficacy of PRT-382 in Mantle Cell Lymphoma Cell Lines
| Cell Line | IC50 (nM) at Day 9 | Sensitivity Classification | Reference |
| CCMCL1 | 20 | Sensitive | [10] |
| SP53 | 40 | Sensitive | [10] |
| REC-1 | 70 | Sensitive | [10] |
| Z-138 | 140 | Sensitive | [10] |
| Jeko-1 | 340 | Primary Resistant | [10] |
| UPN1 | 440 | Primary Resistant | [10] |
| Mino | 610 | Primary Resistant | [10] |
| Granta-519 | >1000 | Primary Resistant | [10] |
Table 2: In Vivo Efficacy of PRT-382 in a Patient-Derived Xenograft (PDX) Model of Mantle Cell Lymphoma
| Model | Treatment | Median Overall Survival (Days) | Reference |
| PDX-AA | Vehicle Control | 48 | [10][11] |
| PDX-AA | PRT-382 (10 mg/kg) | 83 | [10][11] |
Biomarkers of Sensitivity and Resistance
-
Sensitivity:
-
MTAP/CDKN2A Deletion: Loss of methylthioadenosine phosphorylase (MTAP), often co-deleted with CDKN2A, leads to the accumulation of methylthioadenosine, which can enhance the sensitivity to PRMT5 inhibitors.[5]
-
Wild-type TP53: The presence of functional p53 may contribute to the pro-apoptotic effects of PRMT5 inhibition.[3][4][5]
-
-
Resistance:
Experimental Protocols
Herein are detailed protocols for key experiments to evaluate the effects of this compound in MCL research.
Protocol 1: Cell Viability Assay (MTS Assay)
This protocol is for determining the IC50 of this compound in MCL cell lines.
Materials:
-
MCL cell lines (e.g., Z-138, Granta-519)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (PRT-382) stock solution (e.g., 10 mM in DMSO)
-
96-well clear-bottom cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Seed MCL cells in a 96-well plate at a density of 2 x 10^5 cells/well in 100 µL of complete medium.
-
Prepare serial dilutions of this compound in complete medium.
-
Add 100 µL of the this compound dilutions to the respective wells to achieve the final desired concentrations (e.g., 0.01 nM to 10 µM). Include a vehicle control (DMSO) and a no-cell background control.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for the desired time points (e.g., 3, 6, and 9 days).
-
At each time point, add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Subtract the background absorbance and normalize the data to the vehicle control to determine the percentage of cell viability.
-
Calculate the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software like GraphPad Prism.
Protocol 2: Western Blot Analysis for PRMT5 and Downstream Targets
This protocol is for assessing the protein levels of PRMT5 and its downstream targets.
Materials:
-
MCL cell lysates
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PRMT5, anti-SDMA, anti-p-RB, anti-E2F1, anti-p-p70S6k, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse MCL cells treated with this compound and a vehicle control.
-
Quantify the protein concentration of the lysates.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Use a loading control like β-actin to normalize protein levels.
Protocol 3: In Vivo Efficacy Study in a Mantle Cell Lymphoma Patient-Derived Xenograft (PDX) Model
This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound.
Materials:
-
Immunocompromised mice (e.g., NSG mice)
-
MCL PDX cells
-
This compound (PRT-382) formulated for oral gavage
-
Vehicle control
-
Calipers for tumor measurement
-
Flow cytometry reagents for monitoring circulating tumor cells (e.g., anti-human CD19 and CD5 antibodies)
Procedure:
-
Engraft immunodeficient mice with MCL PDX cells, for example, by tail vein injection.
-
Monitor the mice for disease engraftment, which can be assessed by measuring the percentage of circulating human CD19+/CD5+ cells in the peripheral blood via flow cytometry.[3]
-
Once the disease is established (e.g., >1% circulating tumor cells), randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 10 mg/kg) or vehicle control via oral gavage according to a defined schedule (e.g., 4 days on, 3 days off).[3]
-
Monitor tumor burden regularly by measuring tumor volume with calipers if a solid tumor model is used, or by quantifying circulating tumor cells.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study (or when humane endpoints are reached), euthanize the mice and collect tissues (e.g., spleen, bone marrow) for further analysis (e.g., histology, western blot).
-
Analyze the data to determine the effect of this compound on tumor growth and overall survival. Kaplan-Meier survival analysis is typically used for survival data.[3]
Visualizations
Signaling Pathway of PRMT5 in Mantle Cell Lymphoma
Caption: PRMT5 signaling in mantle cell lymphoma.
Experimental Workflow for Evaluating this compound
Caption: Workflow for this compound evaluation.
Logical Relationship of this compound Mechanism of Action
Caption: this compound mechanism of action.
References
- 1. PRMT5 inhibition drives therapeutic vulnerability to combination treatment with BCL-2 inhibition in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mantle cell lymphoma: 2017 update on diagnosis, risk-stratification, and clinical management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PRMT5 supports multiple oncogenic pathways in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PRMT5 supports multiple oncogenic pathways in mantle cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. researchgate.net [researchgate.net]
- 7. scholars.mssm.edu [scholars.mssm.edu]
- 8. researchgate.net [researchgate.net]
- 9. PRMT5 inhibition drives therapeutic vulnerability to combination treatment with BCL-2 inhibition in mantle cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Resistance to PRMT5-targeted therapy in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ashpublications.org [ashpublications.org]
- 12. Resistance to PRMT5-targeted therapy in mantle cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Prmt5-IN-25 (AM-9747) in In Vivo Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme involved in various cellular processes, including gene transcription, RNA splicing, and signal transduction. Its dysregulation is implicated in the pathogenesis of numerous cancers, making it a compelling therapeutic target. Prmt5-IN-25, also known as AM-9747, is a potent and orally bioavailable inhibitor of PRMT5. A key feature of AM-9747 is its MTA-cooperative mechanism of action, which confers selectivity for cancer cells with methylthioadenosine phosphorylase (MTAP) gene deletion, a common feature in various malignancies. This application note provides a comprehensive overview and detailed protocols for the use of this compound (AM-9747) in preclinical in vivo xenograft models.
Mechanism of Action
This compound (AM-9747) is a second-generation PRMT5 inhibitor that exhibits synthetic lethality in MTAP-deleted cancers. In normal cells, MTAP metabolizes methylthioadenosine (MTA) into adenine and methionine.[1] In cancer cells with MTAP deletion, MTA accumulates and weakly inhibits PRMT5.[2] AM-9747 cooperatively binds to the MTA-bound PRMT5, leading to a more profound and selective inhibition of its methyltransferase activity in these cancer cells.[3][4][5] This results in the suppression of symmetric dimethylarginine (SDMA) marks on target proteins, leading to cell cycle arrest, DNA damage, and ultimately, tumor growth inhibition.[4][6][7]
Signaling Pathways Involving PRMT5
PRMT5 is a key regulator of multiple oncogenic signaling pathways. Its inhibition by this compound (AM-9747) can impact tumor cell survival and proliferation through the modulation of these pathways.
Caption: PRMT5 integrates signals from upstream pathways and regulates multiple downstream oncogenic processes.
Quantitative Data from In Vivo Xenograft Studies
The efficacy of this compound (AM-9747) has been demonstrated in various preclinical xenograft models. The following tables summarize the key quantitative data from these studies.
Table 1: Efficacy of this compound (AM-9747) in Cell-Line-Derived Xenograft (CDX) Models
| Cancer Type | Cell Line | MTAP Status | Animal Model | Dosage and Schedule | Tumor Growth Inhibition (TGI) / Tumor Regression (TR) | Reference |
| Colon Carcinoma | HCT116 | Deleted | Athymic Nude Mice | 100 mg/kg, PO, QD | Significant TGI | [3] |
| Colon Carcinoma | HCT116 | Wild-Type | Athymic Nude Mice | 100 mg/kg, PO, QD | No significant effect | [3] |
| Diffuse Large B-cell Lymphoma | DOHH-2 | Deleted | CB17 SCID Mice | 10 mg/kg, PO, QD | Dose-dependent TGI | [3] |
| 30 mg/kg, PO, QD | Dose-dependent TGI | [3] | ||||
| 100 mg/kg, PO, QD | 81% Tumor Regression | [3] | ||||
| Pancreatic Adenocarcinoma | BxPC-3 | Deleted | CB17 SCID Mice | 10 mg/kg, PO, QD | Dose-dependent TGI | [3] |
| 30 mg/kg, PO, QD | Dose-dependent TGI | [3] | ||||
| 100 mg/kg, PO, QD | 76% TGI | [3] | ||||
| Non-Small Cell Lung Cancer | H292 | Not Specified | Not Specified | Not Specified | 67% TGI (in combination with paclitaxel) | [8] |
| 82% TGI (in combination with carboplatin) | [8] |
Table 2: Efficacy of this compound (AM-9747) in Patient-Derived Xenograft (PDX) Models
| Cancer Type | PDX Model | MTAP Status | Animal Model | Dosage and Schedule | Outcome | Reference |
| Pancreatic Cancer | PA5415 | Deleted | NOD/SCID Mice | Not Specified | Significant antitumor efficacy | [3] |
| Various Cancers | >20 PDX models | Deleted | Not Specified | Not Specified | >50% TGI in the majority of models | [4] |
Experimental Protocols
General Workflow for In Vivo Xenograft Studies with this compound (AM-9747)
Caption: A stepwise workflow for conducting in vivo xenograft studies with this compound.
Detailed Protocol for a Cell-Line-Derived Xenograft (CDX) Study
This protocol is a representative example based on published studies with AM-9747.[3][4]
1. Cell Culture and Preparation:
-
Culture MTAP-deleted cancer cell lines (e.g., DOHH-2, BxPC-3) in their recommended growth medium and conditions.
-
Harvest cells during the logarithmic growth phase and resuspend in a suitable vehicle for injection (e.g., a 1:1 mixture of Matrigel and PBS).
-
Ensure cell viability is >90% prior to injection.
2. Animal Handling and Tumor Implantation:
-
Use immunocompromised mice (e.g., female CB17 SCID or athymic nude mice), 6-8 weeks old.
-
Subcutaneously inject 5-10 x 10^6 cells in a volume of 100-200 µL into the flank of each mouse.
3. Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by measuring the length and width with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment groups (e.g., Vehicle, 10 mg/kg AM-9747, 30 mg/kg AM-9747, 100 mg/kg AM-9747).
4. This compound (AM-9747) Formulation and Administration:
-
Prepare the formulation of AM-9747 in a suitable vehicle for oral administration (e.g., 0.5% methylcellulose).
-
Administer the designated dose of AM-9747 or vehicle control once daily (QD) via oral gavage.
5. In-life Monitoring and Endpoint:
-
Continue to monitor tumor volume and body weight 2-3 times per week.
-
Observe the animals for any clinical signs of toxicity.
-
The study endpoint can be defined by a predetermined tumor volume, a specific duration of treatment, or signs of morbidity.
-
At the endpoint, euthanize the animals and collect tumors for pharmacodynamic and biomarker analysis.
6. Pharmacodynamic (PD) Analysis:
-
To assess target engagement, a satellite group of animals can be treated for a shorter duration (e.g., 4 days).
-
Collect tumors at a specified time point after the last dose (e.g., 4 hours).
-
Analyze tumor lysates for the levels of symmetric dimethylarginine (SDMA) by Western blot or ELISA to confirm PRMT5 inhibition.
7. Data Analysis:
-
Calculate the percent Tumor Growth Inhibition (%TGI) for each treatment group relative to the vehicle control group.
-
If tumors shrink below their initial size, calculate the percent Tumor Regression (%TR).
-
Perform statistical analysis (e.g., ANOVA with Dunnett's post-hoc test) to determine the significance of the anti-tumor effects.
Conclusion
This compound (AM-9747) is a potent, selective, and orally bioavailable PRMT5 inhibitor with significant anti-tumor activity in preclinical xenograft models of MTAP-deleted cancers. The provided data and protocols offer a valuable resource for researchers designing and executing in vivo studies to further evaluate the therapeutic potential of this compound. Careful consideration of the experimental design, including the choice of appropriate cancer models and endpoints, is crucial for obtaining robust and translatable results.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Targeting PRMT5: Current Inhibitors and Emerging Strategies for Therapeutic Intervention [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. From DNA-Encoded Library Screening to AM-9747: An MTA-Cooperative PRMT5 Inhibitor with Potent Oral In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AMG 193, a Clinical Stage MTA-Cooperative PRMT5 Inhibitor, Drives Antitumor Activity Preclinically and in Patients with MTAP-Deleted Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Prmt5-IN-25 solubility and preparation for experiments
A Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer
The specific compound "Prmt5-IN-25" was not found in the available literature. This document provides a comprehensive overview of the solubility, preparation, and experimental use of potent and selective PRMT5 inhibitors with similar nomenclature, such as PRMT5-IN-20 and PRMT5-IN-30. The protocols and data presented herein are synthesized from publicly available information and should be adapted as necessary for specific experimental contexts.
Introduction
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme involved in various cellular processes, including gene expression, RNA splicing, and DNA damage repair.[1][2] Its dysregulation has been implicated in numerous cancers, making it a promising target for therapeutic intervention.[1][3] This document provides detailed application notes and protocols for the use of PRMT5 inhibitors in preclinical research.
Data Presentation
Solubility of PRMT5 Inhibitors
The solubility of small molecule inhibitors is a critical parameter for the design of both in vitro and in vivo experiments. The following table summarizes the reported solubility of representative PRMT5 inhibitors in Dimethyl Sulfoxide (DMSO), a common solvent for preparing stock solutions.
| Compound | Solvent | Solubility | Notes |
| PRMT5-IN-20 | DMSO | 25 mg/mL (79.26 mM) | Ultrasonic treatment may be required. Use of newly opened, hygroscopic DMSO is recommended.[4] |
| PRMT5-IN-30 | DMSO | 50 mg/mL (134.62 mM) | Ultrasonic treatment may be required. Use of newly opened, hygroscopic DMSO is recommended.[5][6] |
In Vitro and In Vivo Experimental Concentrations
The effective concentration of a PRMT5 inhibitor can vary significantly depending on the cell line, assay type, and experimental duration. The table below provides a summary of concentrations used in various studies.
| Assay Type | Compound | Cell Line/System | Concentration Range | Reference |
| Cytotoxicity (MTT Assay) | PRMT5 Inhibitor (3039-0164) | A549 (Non-small cell lung cancer) | 2.5 - 10.0 µM | [7] |
| Biochemical (Enzymatic) Assay | PRMT5-IN-30 | Purified PRMT5 | IC50: 0.33 µM | [5][6] |
| Biochemical (Enzymatic) Assay | AM-9747 | Purified PRMT5 | Ki: 0.06 nM | |
| Cell-Based Target Engagement | PRMT5 Degrader (Compound 15) | MCF-7 (Breast cancer) | 5 µM | [1] |
| Cell Growth Inhibition | AM-9747 | HCT116 (Colon cancer) | IC50: 0.026 - 0.068 µM | [8] |
| In Vivo Antitumor Activity | PRMT5 Inhibitor (Compound 20) | MV-4-11 Xenograft | 10 mg/kg (intravenous) |
Experimental Protocols
Preparation of Stock Solutions
Proper preparation of stock solutions is crucial for obtaining reproducible experimental results.
Materials:
-
PRMT5 inhibitor (e.g., PRMT5-IN-20, PRMT5-IN-30)
-
Anhydrous/Hygroscopic DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath
Protocol:
-
Allow the vial of the PRMT5 inhibitor to equilibrate to room temperature before opening.
-
Weigh the desired amount of the compound.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or as high as solubility allows).[9]
-
Vortex the solution thoroughly to aid dissolution.
-
If precipitation is observed, use an ultrasonic bath to facilitate complete dissolution.[4][5]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solutions at -20°C for short-term storage (1 month) or -80°C for long-term storage (6 months).[4][5]
In Vitro Cell-Based Assay Protocol (General)
This protocol outlines a general workflow for assessing the cellular activity of PRMT5 inhibitors.
Materials:
-
Cancer cell line of interest (e.g., A549, MCF-7)
-
Complete cell culture medium (e.g., RPMI 1640 with 10% FBS)
-
96-well plates
-
PRMT5 inhibitor stock solution
-
Reagents for the chosen endpoint assay (e.g., MTT, CellTiter-Glo)
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[7]
-
Prepare serial dilutions of the PRMT5 inhibitor from the stock solution in complete cell culture medium. The final DMSO concentration should be kept constant across all wells and should typically not exceed 0.5%.[10]
-
Remove the medium from the cells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (DMSO only).
-
Incubate the plates for the desired duration (e.g., 24, 48, or 72 hours).[7]
-
Perform the selected cell viability or cytotoxicity assay according to the manufacturer's instructions.
-
Measure the output (e.g., absorbance, luminescence) using a plate reader.
-
Calculate cell viability relative to the vehicle-treated control and determine the IC50 value.
Western Blotting for Target Engagement
This protocol is used to assess the inhibition of PRMT5's methyltransferase activity in cells by measuring the levels of symmetric dimethylarginine (sDMA) on its substrates.
Materials:
-
Cells treated with PRMT5 inhibitor
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-sDMA, anti-PRMT5, loading control like β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Lyse the treated cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system. A decrease in the sDMA signal indicates target engagement.[3]
In Vivo Formulation Preparation
For animal studies, PRMT5 inhibitors with low aqueous solubility need to be formulated to ensure bioavailability.
Example Formulation (for intravenous or intraperitoneal injection): [4]
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
Protocol:
-
Prepare a concentrated stock solution of the PRMT5 inhibitor in DMSO.
-
Sequentially add PEG300, Tween-80, and saline, mixing thoroughly after each addition.[4]
-
If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.
-
It is recommended to prepare this formulation fresh on the day of use.[4]
Example Formulation (for oral administration): [9]
-
0.5% Carboxymethylcellulose sodium (CMC-Na) in sterile water
Protocol:
-
Prepare a 0.5% CMC-Na solution by dissolving CMC-Na in ddH2O.
-
Suspend the required amount of the PRMT5 inhibitor in the CMC-Na solution to achieve the desired final concentration.
Signaling Pathways and Experimental Workflows
PRMT5 Signaling Pathway
PRMT5 plays a crucial role in multiple cellular signaling pathways. Its inhibition can lead to the downregulation of downstream targets and affect critical cellular processes.
Caption: PRMT5 methylates various substrates, influencing key cellular processes.
General Experimental Workflow for PRMT5 Inhibitor Evaluation
The following diagram illustrates a typical workflow for the preclinical evaluation of a novel PRMT5 inhibitor.
Caption: A streamlined workflow for evaluating PRMT5 inhibitors.
References
- 1. Discovery of First-in-Class Protein Arginine Methyltransferase 5 (PRMT5) Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PRMT5 cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 3. Design, Synthesis and Biological Evaluation of Novel and Potent Protein Arginine Methyltransferases 5 Inhibitors for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Structure-Based Discovery and Biological Assays of a Novel PRMT5 Inhibitor for Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. PRMT5-IN-30 | Histone Methyltransferase | 330951-01-4 | Invivochem [invivochem.com]
- 10. Discovery and biological characterization of PRMT5:MEP50 protein:protein interaction inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Prmt5-IN-25 Treatment of MCL Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mantle Cell Lymphoma (MCL) is a distinct subtype of B-cell non-Hodgkin lymphoma characterized by the t(11;14) translocation, leading to the overexpression of cyclin D1 and subsequent cell cycle dysregulation[1]. A promising therapeutic target in MCL is Protein Arginine Methyltransferase 5 (PRMT5), an enzyme that catalyzes the symmetric dimethylation of arginine residues on various protein substrates[1][2]. PRMT5 is overexpressed in MCL and is integral to multiple oncogenic pathways, including cell cycle regulation, RNA splicing, and the modulation of pro-survival signals[3][4][5].
Inhibition of PRMT5 has demonstrated significant anti-tumor activity in preclinical models of MCL, leading to cell growth arrest and apoptosis[1][5]. This document provides detailed application notes on the effects of selective PRMT5 inhibitors, using PRT-382 as a representative compound, on MCL cell lines. It includes summaries of efficacy data and comprehensive protocols for key experimental assays.
Mechanism of Action
PRMT5 inhibition in MCL cell lines triggers a cascade of events culminating in apoptotic cell death. A key mechanism involves the disruption of the pro-survival AKT signaling pathway[1]. Inhibition of PRMT5 leads to reduced AKT activity, which in turn disrupts the physical interaction between AKT and the transcription factor FOXO1[1]. This allows FOXO1 to translocate to the nucleus, where it modulates the expression of target genes, including the upregulation of pro-apoptotic BCL-2 family members like BAX[1]. This targeted disruption of a critical survival pathway underscores the therapeutic potential of PRMT5 inhibition in MCL.
Data Presentation: Efficacy of PRMT5 Inhibition
Treatment of MCL cell lines with the selective PRMT5 inhibitor PRT-382 results in a dose-dependent reduction in cell viability. The half-maximal inhibitory concentrations (IC50) vary across different cell lines, indicating a spectrum of sensitivity.
Table 1: IC50 Values of PRT-382 in MCL Cell Lines
| Cell Line Category | Number of Cell Lines | IC50 Range (nM) at Day 9 | Reference |
|---|---|---|---|
| Sensitive | 4 | 20 - 140 | [3][6] |
| Primary Resistant | 4 | 340 - 1,650 | [3][6] |
| Acquired Resistance | 4 | 200 - 500 |[3][6] |
Note: IC50 values were determined by measuring viability via Annexin V/Propidium Iodide (PI) staining and flow cytometry after 9 days of inhibitor treatment[4].
Experimental Protocols
The following protocols provide detailed methodologies for assessing the effects of this compound on MCL cell lines.
Cell Viability and IC50 Determination
This protocol is used to assess the cytotoxic effects of this compound and determine its IC50 value.
Materials:
-
MCL Cell Lines (e.g., Z-138, CCMCL1, Granta-519, Jeko-1)
-
Complete RPMI-1640 medium
-
This compound (e.g., PRT-382)
-
DMSO (Vehicle Control)
-
96-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow Cytometer
Procedure:
-
Cell Seeding: Seed MCL cells in 96-well plates at an appropriate density in complete medium.
-
Treatment: The following day, treat cells with a serial dilution of this compound (e.g., 0-2000 nM) or DMSO as a vehicle control.
-
Incubation: Incubate the plates for the desired time period (e.g., 72 hours, 6 days, or 9 days). All MCL cell lines have shown dose-dependent cell death, with IC50s typically below 1 µM after 9 days of treatment[7].
-
Staining: Harvest the cells and wash with cold PBS. Resuspend the cell pellet in 1X Binding Buffer provided in the apoptosis kit.
-
Add Annexin V-FITC and PI to the cells according to the manufacturer's protocol.
-
Incubation (Staining): Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour. Live cells will be Annexin V- and PI-negative, apoptotic cells will be Annexin V-positive, and necrotic/late apoptotic cells will be both Annexin V- and PI-positive.
-
Data Analysis: Calculate the percentage of viable cells at each concentration. Determine the IC50 value by plotting the percentage of cell viability against the log concentration of the inhibitor using appropriate software (e.g., GraphPad Prism).
Western Blot Analysis
This protocol is used to detect changes in the expression and post-translational modification of key proteins in the PRMT5 signaling pathway.
Materials:
-
Treated and untreated MCL cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels (4-20%)
-
PVDF membrane
-
Transfer buffer and system (e.g., Turbo Transfer System)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PRMT5, anti-SDMA, anti-p-AKT, anti-AKT, anti-FOXO1, anti-BAX, anti-BAK1, anti-Actin/Tubulin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate (ECL)
-
Imaging system
Procedure:
-
Protein Extraction: Lyse harvested cells in ice-cold RIPA buffer[8].
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis: Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run until adequate separation is achieved[9].
-
Transfer: Transfer the separated proteins to a PVDF membrane[9].
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody overnight at 4°C, diluted according to the manufacturer's recommendations.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply ECL substrate and visualize the protein bands using an imaging system. Use a loading control like β-actin or β-tubulin to normalize protein levels[7].
Cell Cycle Analysis
This protocol is used to determine the effect of this compound on cell cycle distribution. PRMT5 is known to be required for cell cycle progression, particularly through the G1 phase[10][11].
Materials:
-
Treated and untreated MCL cells
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow Cytometer
Procedure:
-
Cell Harvesting: Harvest approximately 1-2 x 10^6 cells per sample.
-
Washing: Wash the cells with ice-cold PBS.
-
Fixation: Resuspend the cell pellet gently and add ice-cold 70% ethanol dropwise while vortexing to prevent clumping. Fix the cells overnight at -20°C.
-
Rehydration: Centrifuge the fixed cells and wash once with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.
-
Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit) to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
References
- 1. PRMT5 inhibition drives therapeutic vulnerability to combination treatment with BCL-2 inhibition in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are PRMT5 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Resistance to PRMT5-targeted therapy in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DSpace [kb.osu.edu]
- 5. researchgate.net [researchgate.net]
- 6. Resistance to PRMT5-targeted therapy in mantle cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. Discovery of First-in-Class Protein Arginine Methyltransferase 5 (PRMT5) Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. academic.oup.com [academic.oup.com]
- 11. Protein arginine methyltransferase 5 is a potential oncoprotein that upregulates G1 cyclins/cyclin‐dependent kinases and the phosphoinositide 3‐kinase/AKT signaling cascade - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing Prmt5-IN-25 Concentration for Cell Viability Assays: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Prmt5-IN-25 in cell viability assays. The information is designed to help users optimize experimental conditions and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).[1] PRMT5 is an enzyme that plays a critical role in various cellular processes, including gene expression, RNA splicing, and signal transduction, by catalyzing the symmetric dimethylation of arginine residues on histone and non-histone proteins. By inhibiting PRMT5, this compound can modulate these processes, leading to anti-proliferative effects in cancer cells.
Q2: What is a recommended starting concentration for this compound in a cell viability assay?
Based on the high potency of this compound (Ki = 0.06 nM) and data from other potent PRMT5 inhibitors, a good starting point for a dose-response experiment would be a broad concentration range from low nanomolar to low micromolar.[1] We recommend a serial dilution series, for example, from 1 nM to 10 µM.
Q3: How long should I treat my cells with this compound?
The optimal treatment duration can vary depending on the cell line and the specific biological question. A common starting point is to perform assays at 24, 48, and 72 hours post-treatment to determine the time-dependent effects of the inhibitor.
Q4: Which cell viability assay should I use?
The choice of assay depends on the experimental goals and cell type. Common assays include:
-
MTS/XTT assays: Measure metabolic activity.
-
ATP-based assays (e.g., CellTiter-Glo®): Measure the level of ATP, which correlates with cell viability.
-
Trypan Blue exclusion assay: Differentiates viable from non-viable cells based on membrane integrity.
-
Calcein AM assay: Stains viable cells green.
Each assay has its advantages and limitations, so it is important to choose one that is appropriate for your specific experimental setup.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High variability between replicate wells | Inconsistent cell seeding | Ensure a homogenous single-cell suspension before seeding. Pipette carefully and consistently into each well. |
| Edge effects in the plate | Avoid using the outer wells of the plate, or fill them with sterile PBS or media to maintain humidity. | |
| No significant decrease in cell viability, even at high concentrations | Cell line is resistant to PRMT5 inhibition | Consider using a different cell line that is known to be sensitive to PRMT5 inhibitors. |
| Insufficient treatment duration | Increase the incubation time with this compound (e.g., up to 72 hours or longer). | |
| This compound degradation | Prepare fresh stock solutions and working dilutions for each experiment. Store the stock solution at -20°C or -80°C as recommended by the supplier. | |
| Unexpected increase in cell viability at certain concentrations | Hormesis effect | This is a real biological phenomenon. Report the data as observed and consider further investigation into the mechanism. |
| Assay interference | Some compounds can interfere with the chemistry of certain viability assays. Consider using an orthogonal assay method to confirm the results. | |
| High background signal in the assay | Contamination (e.g., microbial) | Inspect cultures for any signs of contamination. Practice good aseptic technique. |
| Reagent issues | Check the expiration dates of all assay reagents and store them properly. |
Experimental Protocols
Detailed Methodology for a Cell Viability Assay using MTS
-
Cell Seeding:
-
Culture your cells of interest to ~80% confluency.
-
Trypsinize and resuspend the cells in fresh culture medium to create a single-cell suspension.
-
Count the cells using a hemocytometer or an automated cell counter.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations (e.g., 1 nM to 10 µM). Remember to include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTS Assay:
-
Following the treatment period, add 20 µL of the MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C in a humidified 5% CO2 incubator. The incubation time will depend on the cell type and metabolic rate.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium and MTS reagent only).
-
Normalize the absorbance values of the treated wells to the vehicle control wells to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and calculate the IC50 value.
-
Visualizations
Signaling Pathway
Caption: PRMT5 signaling pathways and the inhibitory action of this compound.
Experimental Workflow
Caption: Workflow for optimizing this compound concentration in cell viability assays.
Troubleshooting Logic
Caption: A decision tree for troubleshooting common issues in cell viability assays.
References
Prmt5-IN-25 off-target effects and how to mitigate them
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of Prmt5-IN-25 and strategies for their mitigation.
Disclaimer: The information provided is based on current scientific literature regarding PRMT5 inhibitors as a class. Specific off-target effects can be highly dependent on the individual compound. Therefore, it is crucial to experimentally validate the selectivity of this compound in your specific cellular context.
Frequently Asked Questions (FAQs)
Q1: What are the potential off-target effects of this compound?
While specific off-target data for this compound is not extensively published, potential off-target effects can be inferred from its mechanism of action and data from similar PRMT5 inhibitors. This compound is a SAM-competitive inhibitor, meaning it binds to the S-adenosylmethionine (SAM) binding pocket of PRMT5.[1][2] Since many other methyltransferases also utilize SAM, there is a potential for off-target inhibition of other methyltransferases, including other PRMTs and lysine methyltransferases.[1][3] Additionally, broader off-target effects on kinases or other ATP-binding proteins are possible and should be experimentally evaluated. For example, some PRMT5 inhibitors have been noted to have potential broader methyltransferase inhibition or other non-specific effects.[4]
Q2: How can I experimentally identify the off-targets of this compound in my experimental system?
Several robust methodologies are available to identify the off-target profile of small molecule inhibitors like this compound:
-
Kinome Scanning: This involves screening the inhibitor against a large panel of purified kinases to identify potential off-target kinase interactions. This is a crucial step as many signaling pathways are regulated by kinases.
-
Chemical Proteomics: This approach uses the inhibitor or a derivatized version to pull down interacting proteins from cell lysates, which are then identified by mass spectrometry.[5][6][7] Techniques like activity-based protein profiling (ABPP) can provide further insight into the functional state of these interactors.[3][5][7]
-
Cellular Thermal Shift Assay (CETSA): This method assesses the thermal stability of proteins in the presence of the inhibitor. A shift in the melting temperature of a protein upon inhibitor binding can indicate a direct interaction. This can be used to validate on-target engagement and identify novel off-targets in a cellular context.
-
Phenotypic Screening: High-content imaging or other phenotypic assays can reveal unexpected cellular effects of the inhibitor, which may point towards off-target activities.
Q3: What are the common signaling pathways that might be affected by off-target activities of PRMT5 inhibitors?
Off-target inhibition of kinases can lead to the modulation of various signaling pathways critical for cell proliferation, survival, and differentiation. Based on the known roles of PRMT5 and potential off-target kinases, the following pathways should be monitored:
-
PI3K/AKT/mTOR Pathway: This is a central pathway regulating cell growth and survival.[8][9] PRMT5 itself has been shown to influence AKT signaling.[8][10]
-
ERK/MAPK Pathway: This pathway is crucial for cell proliferation and differentiation.[8][11]
-
NF-κB Signaling: PRMT5 can directly methylate components of the NF-κB pathway, and off-target effects could also modulate its activity.[12]
-
DNA Damage Response (DDR) Pathway: PRMT5 is involved in the DDR, and off-target effects on kinases like ATM and ATR could impact this process.[13][14]
Q4: How can I mitigate the off-target effects of this compound in my experiments?
Mitigating off-target effects is crucial for ensuring that the observed phenotype is a direct result of PRMT5 inhibition. Here are some strategies:
-
Use the Lowest Effective Concentration: Perform dose-response experiments to determine the lowest concentration of this compound that effectively inhibits PRMT5 activity without causing widespread off-target effects.
-
Employ a Structurally Unrelated PRMT5 Inhibitor: Using a second, structurally different PRMT5 inhibitor (e.g., a substrate-competitive inhibitor if available) can help confirm that the observed phenotype is due to on-target inhibition. If both compounds produce the same effect, it is more likely to be an on-target effect.
-
Genetic Knockdown/Knockout of PRMT5: The most definitive way to confirm an on-target effect is to use genetic approaches like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate PRMT5 expression. The phenotype observed with this compound should be mimicked by the genetic perturbation of PRMT5.
-
Rescue Experiments: If PRMT5 knockdown/knockout mimics the inhibitor's effect, a rescue experiment can be performed by re-introducing a resistant form of PRMT5 to see if the phenotype is reversed.
Troubleshooting Guides
Problem 1: I am observing a cellular phenotype at a concentration of this compound that is much higher than its reported IC50 for PRMT5.
-
Possible Cause: This could be due to off-target effects, poor cell permeability of the compound, or rapid metabolism of the inhibitor in your cell line.
-
Troubleshooting Steps:
-
Verify On-Target Engagement: Perform a Western blot to check the levels of symmetric dimethylarginine (sDMA) on known PRMT5 substrates (e.g., SmD3, H4R3me2s). A lack of reduction in sDMA levels at the effective concentration suggests a problem with target engagement in your system.
-
Perform a Dose-Response Curve: Carefully titrate this compound to find the minimal concentration that shows the desired on-target effect (sDMA reduction) and the phenotypic effect.
-
Assess Cell Permeability: If possible, use analytical methods to measure the intracellular concentration of this compound.
-
Investigate Off-Targets: If on-target engagement is confirmed but the phenotype only occurs at high concentrations, it is highly likely due to off-target effects. Proceed with off-target identification methods described in the FAQs.
-
Problem 2: My this compound treatment is leading to unexpected cell toxicity.
-
Possible Cause: The observed toxicity could be an on-target effect in your specific cell line or a consequence of off-target activity.
-
Troubleshooting Steps:
-
Compare with PRMT5 Knockdown: Use siRNA or shRNA to deplete PRMT5. If PRMT5 knockdown recapitulates the toxicity, it is likely an on-target effect.
-
Use a Structurally Different PRMT5 Inhibitor: As mentioned in the mitigation strategies, this can help differentiate between on- and off-target effects.
-
Perform a Kinome Scan: Widespread kinase inhibition is a common cause of cellular toxicity. A kinome scan can identify potent off-target kinase interactions.
-
Analyze Apoptosis and Cell Cycle Markers: Use flow cytometry and Western blotting to understand the mechanism of cell death, which might provide clues about the affected pathways.
-
Quantitative Data Summary
Table 1: Selectivity of PRMT5 Inhibitors (Example Data)
| Compound | Target | IC50 (nM) | Off-Target Example | IC50 (nM) | Selectivity (Fold) | Reference |
| JNJ-64619178 | PRMT5/MEP50 | <10 | PRMT1 | >10,000 | >1000 | [3] |
| EPZ015666 | PRMT5 | 22 | Other PRMTs | >50,000 | >2270 | [15] |
| MRTX1719 | PRMT5/MTA complex | 12 (MTAPdel) | PRMT5 (WT) | 890 | >70 | [16] |
Note: This table presents example data for other PRMT5 inhibitors to illustrate how selectivity is reported. Researchers should generate similar data for this compound in their assays.
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is a simplified version for immunoblot-based CETSA to validate the binding of this compound to PRMT5 in intact cells.
Materials:
-
Cell line of interest
-
This compound
-
DMSO (vehicle control)
-
Complete cell culture medium
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
PCR tubes
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Primary antibody against PRMT5
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence substrate
Procedure:
-
Cell Treatment:
-
Plate cells and grow to 70-80% confluency.
-
Treat cells with the desired concentration of this compound or DMSO for the desired time (e.g., 1-2 hours) in complete medium.
-
-
Heating Step:
-
Harvest cells by trypsinization, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes. Include an unheated control.
-
-
Cell Lysis:
-
Add lysis buffer to each tube and lyse the cells by freeze-thaw cycles or sonication.
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Sample Preparation for Western Blot:
-
Carefully collect the supernatant (soluble fraction).
-
Determine the protein concentration of the soluble fraction.
-
Normalize the protein concentration for all samples.
-
Add Laemmli buffer and boil the samples.
-
-
Western Blotting:
-
Run the samples on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody against PRMT5.
-
Incubate with an HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescence substrate and image the results.
-
-
Data Analysis:
-
Quantify the band intensities for PRMT5 at each temperature for both the this compound-treated and DMSO-treated samples.
-
Plot the relative amount of soluble PRMT5 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
Protocol 2: Kinome Scanning (Conceptual Workflow)
This outlines the general steps for assessing the selectivity of this compound against a panel of kinases. This is typically performed as a service by specialized companies.
Procedure:
-
Compound Submission: Provide this compound at a specified concentration (e.g., 1 µM) to the service provider.
-
Assay Performance: The compound is screened against a large panel of purified, active kinases (e.g., the KINOMEscan™ platform). The assay typically measures the ability of the compound to compete with a known ligand for the kinase's active site.
-
Data Acquisition: The binding or inhibition for each kinase is measured.
-
Data Analysis: The results are usually provided as a percentage of inhibition or binding affinity (Kd) for each kinase in the panel. The data is often visualized as a dendrogram to show the selectivity profile across the kinome.
-
Hit Validation: Any significant off-target hits should be validated in secondary biochemical and cellular assays.
Visualizations
Caption: Workflow for identifying and mitigating off-target effects.
Caption: Potential off-target effects on the PI3K/AKT signaling pathway.
Caption: Potential off-target effects on the ERK/MAPK signaling pathway.
References
- 1. Discovery of Potent and Selective Covalent Protein Arginine Methyltransferase 5 (PRMT5) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Application of Activity-Based Protein Profiling to Study Enzyme Function in Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Strategies for Competitive Activity-Based Protein Profiling in Small Molecule Inhibitor Discovery and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. ashpublications.org [ashpublications.org]
- 10. PRMT5 activates AKT via methylation to promote tumor metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protein Arginine Methyltransferase 5 (PRMT5) and the ERK1/2 & PI3K Pathways: A Case for PRMT5 Inhibition and Combination Therapies in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of PRMT5 by market drugs as a novel cancer therapeutic avenue - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of the Protein Arginine Methyltransferase PRMT5 in High-Risk Multiple Myeloma as a Novel Treatment Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 14. onclive.com [onclive.com]
- 15. Selective small-chemical inhibitors of protein arginine methyltransferase 5 with anti-lung cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
Technical Support Center: Interpreting Unexpected Results in PRMT5-IN-25 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results in experiments involving the PRMT5 inhibitor, PRMT5-IN-25. The information provided is based on current knowledge of PRMT5 inhibitors as a class, and should be used as a guide for experimental troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). PRMT5 is an enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[1][2] This post-translational modification plays a crucial role in the regulation of several cellular processes, including gene expression, RNA splicing, signal transduction, and DNA damage response.[3][4] PRMT5 inhibitors can function by competing with the enzyme's cofactor, S-adenosylmethionine (SAM), or by binding to other sites on the enzyme to allosterically inhibit its activity.[3] Some newer inhibitors are MTA-cooperative, meaning they selectively target the PRMT5-MTA complex that accumulates in cancer cells with MTAP gene deletion.[1][5]
Q2: What are the expected cellular effects of this compound treatment?
Based on the function of PRMT5, inhibition by this compound is expected to lead to a reduction in symmetric dimethylarginine (sDMA) levels on target proteins. This can result in various downstream effects, including:
-
Cell Cycle Arrest: Inhibition of PRMT5 can lead to cell cycle arrest, often at the G0/G1 phase.[6]
-
Apoptosis: Induction of programmed cell death in cancer cells.[7]
-
Alterations in RNA Splicing: PRMT5 is involved in the maturation of spliceosomal small nuclear ribonucleoproteins (snRNPs).[8]
-
Modulation of Signaling Pathways: PRMT5 regulates multiple signaling pathways crucial for cell proliferation and survival.[9][10]
Q3: I am not observing the expected level of cell death in my cancer cell line upon treatment with this compound. What could be the reason?
Several factors could contribute to a lack of expected cytotoxicity:
-
Cell Line Specificity: The sensitivity to PRMT5 inhibitors can vary significantly between different cell lines.[11]
-
MTAP Status: Cells with a deletion in the methylthioadenosine phosphorylase (MTAP) gene are often more sensitive to PRMT5 inhibition due to the accumulation of methylthioadenosine (MTA), which partially inhibits PRMT5.[1][12]
-
Compensatory Mechanisms: Cells may activate alternative signaling pathways to bypass the effects of PRMT5 inhibition.[13]
-
Drug Efflux: The cancer cells might express high levels of drug efflux pumps that reduce the intracellular concentration of the inhibitor.[5]
-
Incorrect Dosing or Treatment Duration: The concentration or the duration of the treatment may not be optimal for the specific cell line.
Q4: My Western blot for symmetric dimethylarginine (sDMA) is showing inconsistent results after this compound treatment. How can I troubleshoot this?
Inconsistent Western blot results can arise from several technical issues:
-
Antibody Specificity: Ensure the primary antibody is specific for symmetric dimethylarginine and has been validated for Western blotting.
-
Loading Controls: Use reliable loading controls to ensure equal protein loading between lanes.
-
Lysis Buffer: The choice of lysis buffer can impact the extraction and stability of methylated proteins.
-
Transfer Efficiency: Optimize the transfer conditions to ensure efficient transfer of proteins of all sizes.
-
Incomplete Inhibition: The concentration or duration of this compound treatment may be insufficient to cause a detectable decrease in global sDMA levels. A dose-response and time-course experiment is recommended.
Troubleshooting Guide for Unexpected Results
| Observed Unexpected Result | Potential Cause | Recommended Troubleshooting Steps |
| No change in cell viability after treatment. | 1. Cell line is resistant to PRMT5 inhibition. 2. Suboptimal inhibitor concentration or treatment duration. 3. Inactive compound. | 1. Check the MTAP status of your cell line. MTAP-deleted cells are often more sensitive.[12] 2. Perform a dose-response (e.g., 0.01 µM to 50 µM) and time-course (e.g., 24, 48, 72, 120 hours) experiment.[11] 3. Verify the activity of the inhibitor using a cell-free enzymatic assay or a sensitive cell line. |
| Increased cell proliferation at low inhibitor concentrations. | Hormesis effect. | This paradoxical effect can sometimes be observed. It is important to test a wide range of concentrations to determine the full dose-response curve. |
| High background or non-specific bands on sDMA Western blot. | 1. Primary antibody is not specific. 2. Blocking is insufficient. 3. Washing steps are inadequate. | 1. Test the antibody with a positive control (e.g., lysate from a sensitive cell line treated with a known PRMT5 inhibitor) and a negative control (e.g., lysate from PRMT5 knockout cells). 2. Increase blocking time or try a different blocking agent (e.g., 5% BSA instead of milk). 3. Increase the number and duration of wash steps. |
| Variable sDMA levels between biological replicates. | 1. Inconsistent cell seeding density. 2. Variation in inhibitor treatment. 3. Technical variability in Western blotting. | 1. Ensure precise cell counting and seeding. 2. Prepare fresh dilutions of the inhibitor for each experiment. 3. Standardize all steps of the Western blot protocol, including protein quantification and loading. |
| Unexpected changes in the expression of off-target proteins. | Potential off-target effects of the inhibitor. | 1. Perform a selectivity profiling of the inhibitor against a panel of other methyltransferases. 2. Use a structurally distinct PRMT5 inhibitor as a control to see if the same off-target effect is observed. 3. Use genetic approaches (e.g., siRNA or CRISPR-mediated knockdown of PRMT5) to confirm that the observed phenotype is on-target.[14] |
| In vivo experiments show lack of efficacy despite in vitro potency. | 1. Poor pharmacokinetic properties of the inhibitor (e.g., low bioavailability, rapid metabolism). 2. Insufficient drug concentration at the tumor site. 3. Development of in vivo resistance mechanisms. | 1. Conduct pharmacokinetic studies to determine the inhibitor's profile. 2. Measure the inhibitor concentration in tumor tissue. 3. Analyze tumor samples from treated animals for changes in PRMT5 expression or mutations that could confer resistance. |
Data Presentation
Table 1: In Vitro Potency of Various PRMT5 Inhibitors in Different Cancer Cell Lines.
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) at 120h | Reference |
| CMP5 | ATL patient cells | Adult T-Cell Leukemia/Lymphoma | 23.94–33.12 | [11] |
| CMP5 | HTLV-1-infected and ATL cell lines | Adult T-Cell Leukemia/Lymphoma | 3.98 - 7.58 | [11] |
| HLCL61 | ATL patient cells | Adult T-Cell Leukemia/Lymphoma | 2.33–42.71 | [11] |
| HLCL61 | ATL-related cell lines | Adult T-Cell Leukemia/Lymphoma | 3.09 - 7.58 | [11] |
| LLY-283 | Diffuse Midline Glioma cells | Brain Cancer | Varies | [15] |
| GSK591 | Diffuse Midline Glioma cells | Brain Cancer | Varies | [15] |
Table 2: Common Adverse Effects of PRMT5 Inhibitors Observed in Clinical Trials.
| Adverse Effect | Grade | Frequency | Reference |
| Thrombocytopenia | 3/4 | Dose-Limiting Toxicity | [1] |
| Neutropenia | 3/4 | Dose-Limiting Toxicity | [1] |
| Anemia | 3/4 | Dose-Limiting Toxicity | [1] |
| Diarrhea | Not specified | Common | [9] |
| Nausea | Not specified | Common | [9] |
| Vomiting | Not specified | Common | [9] |
| Fatigue | Not specified | Common | [9] |
| Asthenia | Not specified | Common | [9] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000 cells/well and allow them to adhere overnight.[16]
-
Inhibitor Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.01, 0.1, 1, 10, 50 µM) and a vehicle control (e.g., DMSO). Incubate for the desired time periods (e.g., 24, 48, 72, 120 hours).[16]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[16]
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for Symmetric Dimethylarginine (sDMA)
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer and separate the proteins on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for symmetric dimethylarginine (e.g., anti-sDMA antibody) overnight at 4°C. Also, probe a separate membrane or the same membrane after stripping with an antibody for a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Quantify the band intensities using image analysis software and normalize the sDMA signal to the loading control.
Mandatory Visualizations
Caption: PRMT5 signaling pathway and points of inhibition.
Caption: Experimental workflow for testing this compound.
References
- 1. onclive.com [onclive.com]
- 2. A review of the known MTA-cooperative PRMT5 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05497K [pubs.rsc.org]
- 3. What are PRMT5 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Versatility of PRMT5-induced methylation in growth control and development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. MRTX1719, an MTA-cooperative PRMT5 Inhibitor, Induces Cell Cycle Arrest and Synergizes With Oxaliplatin and Gemcitabine for Enhanced Anticancer Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Selective small-chemical inhibitors of protein arginine methyltransferase 5 with anti-lung cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. meridian.allenpress.com [meridian.allenpress.com]
- 10. PRMT5 inhibition drives therapeutic vulnerability to combination treatment with BCL-2 inhibition in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. PRMT1 loss sensitizes cells to PRMT5 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PRMT5 cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 15. PRMT5 inhibition shows in vitro efficacy against H3K27M-altered diffuse midline glioma, but does not extend survival in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Structure-Based Discovery and Biological Assays of a Novel PRMT5 Inhibitor for Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Prmt5-IN-25 stability and storage best practices
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability, storage, and handling of Prmt5-IN-25. Below you will find troubleshooting guides and frequently asked questions to ensure the successful application of this inhibitor in your experiments.
Stability and Storage Best Practices
Proper handling and storage of this compound are critical for maintaining its potency and ensuring reproducible experimental outcomes.
Storage of Solid Compound:
| Condition | Duration | Notes |
| -20°C | Up to 3 years | Recommended for long-term storage. |
| 4°C | Up to 2 years | Suitable for shorter-term storage. |
Storage of Stock Solutions:
| Temperature | Duration | Recommendations |
| -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | Up to 1 month | Aliquot for short-term use. |
Frequently Asked Questions (FAQs)
Q1: How should I dissolve this compound?
A1: this compound is soluble in dimethyl sulfoxide (DMSO). For in vitro experiments, prepare a stock solution in DMSO. For in vivo studies, specific formulations with co-solvents like PEG300, Tween-80, or corn oil may be required to achieve the desired concentration and bioavailability. Always refer to the product datasheet for specific solubility information.
Q2: My this compound solution appears cloudy or has precipitated. What should I do?
A2: Precipitation can occur, especially when diluting a DMSO stock solution into an aqueous buffer or cell culture medium.[1][2][3] To resolve this, you can try the following:
-
Sonication: Briefly sonicate the solution to aid dissolution.[4][5]
-
Warming: Gently warm the solution to 37°C.[5]
-
Intermediate Dilution: Perform serial dilutions in DMSO before adding to the final aqueous solution.[1]
Q3: What are the visual signs of this compound degradation?
A3: Visual signs of degradation can include a change in color of the solid compound or the appearance of cloudiness or precipitation in a solution that was previously clear. However, the absence of these signs does not guarantee stability. It is crucial to adhere to the recommended storage conditions.
Q4: How can I avoid degradation of this compound in solution?
A4: To minimize degradation, it is best practice to prepare fresh working solutions for each experiment.[4] If you need to store a stock solution, aliquot it into smaller volumes to avoid multiple freeze-thaw cycles, which can accelerate degradation.[4]
Q5: What is the recommended final concentration of DMSO in my cell culture experiments?
A5: Most cell lines can tolerate a final DMSO concentration of up to 0.1%. However, it is always recommended to include a vehicle control (medium with the same concentration of DMSO) in your experiments to account for any potential solvent effects.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or unexpected experimental results | Compound degradation due to improper storage or handling. | Ensure the compound and its solutions have been stored according to the recommended conditions. Prepare fresh stock solutions if degradation is suspected. |
| Pipetting errors leading to incorrect final concentrations. | Calibrate your pipettes regularly and use appropriate pipetting techniques. | |
| Cell line-specific sensitivity or resistance. | Verify the expression of PRMT5 in your cell line. Consider that different cell lines may have varying sensitivities to PRMT5 inhibition. | |
| Precipitation of the compound in cell culture media | The compound is not sufficiently soluble in the aqueous media at the desired concentration. | Make intermediate dilutions of your DMSO stock in DMSO before adding to the culture media.[1] Ensure the final DMSO concentration is compatible with your cells. If precipitation persists, consider using a lower working concentration. |
| The quality of the DMSO used for the stock solution is poor (contains water). | Use a fresh, anhydrous grade of DMSO to prepare your stock solution.[1] | |
| Cells are detaching or dying after treatment | The concentration of this compound is too high and causing cytotoxicity. | Perform a dose-response experiment to determine the optimal, non-toxic concentration for your cell line. |
| The final DMSO concentration is too high for the cells. | Ensure the final DMSO concentration in your culture media does not exceed a level tolerated by your specific cell line (typically ≤ 0.1%). |
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
This protocol is a general guideline for assessing the effect of this compound on cell proliferation.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1,000-5,000 cells per well in 100 µL of culture medium and incubate overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium from a DMSO stock solution. Add the desired concentrations of the inhibitor to the wells. Include a vehicle control (DMSO only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.[6][7]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[6]
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[6]
Western Blotting for PRMT5 Activity
This protocol can be used to assess the inhibition of PRMT5 methyltransferase activity by measuring the levels of symmetric dimethylarginine (sDMA) on substrate proteins.
-
Cell Lysis: Treat cells with this compound for the desired time. Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for sDMA overnight at 4°C. Also, probe a separate membrane with an antibody against a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Workflows
The following diagrams illustrate the PRMT5 signaling pathway and a general experimental workflow for studying the effects of this compound.
Caption: PRMT5 Signaling Pathway and Inhibition by this compound.
Caption: General Experimental Workflow for this compound Studies.
References
- 1. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Deciphering PRMT5 Inhibitors and Keeping Up with Their Recent Developments [synapse.patsnap.com]
- 7. Protocols & Troubleshooting Guides: R&D Systems [rndsystems.com]
Navigating PRMT5 Inhibition Assays: A Technical Support Guide
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Protein Arginine Methyltransferase 5 (PRMT5) inhibition assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges and ensure the robustness and reliability of your experimental data.
Frequently Asked Questions (FAQs)
General
Q1: What are the most common types of assays used to measure PRMT5 inhibition?
A1: The most prevalent assays for measuring PRMT5 inhibition include biochemical assays such as AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay), radiometric assays, and TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assays, which directly measure the enzymatic activity of purified PRMT5.[1][2][3][4][5] Cell-based assays, including Western blotting for symmetric dimethylarginine (SDMA) marks on substrate proteins (e.g., SmBB') and NanoBRET™ Target Engagement assays, are used to assess inhibitor activity within a cellular context.[6][7][8]
Q2: Why is the PRMT5-MEP50 complex often used in biochemical assays instead of PRMT5 alone?
A2: PRMT5 requires its cofactor, Methylosome Protein 50 (MEP50), for full enzymatic activity and stability.[9][10] Biochemical assays using the PRMT5-MEP50 complex more accurately reflect the biologically relevant form of the enzyme, with some studies indicating a 100-fold increase in enzymatic activity in the presence of MEP50.[9]
Biochemical Assays
Q3: My AlphaLISA® assay is showing a high background signal. What are the potential causes and solutions?
A3: High background in an AlphaLISA® assay can be caused by several factors. One common issue is the presence of compounds that interfere with the assay chemistry, such as those that absorb light at the emission wavelength (around 620 nm) or quench singlet oxygen.[3] To identify these "Alpha signal quenchers," it is recommended to run a control experiment with a pre-methylated substrate without the PRMT5 enzyme.[3] Other potential causes include using inappropriate buffers (e.g., RPMI 1640 medium, which contains biotin and iron that can interfere) or issues with reagent concentrations.[2][11] Ensure you are using a compatible assay buffer and consider optimizing the concentrations of your donor and acceptor beads.
Q4: I am observing variability in my IC50 values for the same inhibitor. What could be the reason?
A4: IC50 value variability can stem from several sources. In biochemical assays, the concentrations of both the substrate (e.g., histone peptide) and the cofactor S-adenosylmethionine (SAM) can significantly influence the apparent potency of an inhibitor, especially for SAM-competitive inhibitors.[12] It is crucial to maintain consistent concentrations of these reagents across experiments. Additionally, the stability of the PRMT5 enzyme is critical; ensure it is properly stored and handled to avoid freeze-thaw cycles.[11] In cell-based assays, factors such as cell density, passage number, and treatment duration can all contribute to variability.
Cell-Based Assays
Q5: I am not seeing a decrease in SDMA levels by Western blot after treating cells with a known PRMT5 inhibitor. What should I check?
A5: First, confirm the potency and cellular permeability of your inhibitor. Not all biochemically potent inhibitors are effective in a cellular environment. The treatment duration is also a critical factor. Significant reduction in PRMT5-mediated methylation marks may require prolonged treatment, sometimes up to 48-72 hours or even longer, to allow for protein turnover.[7][13] Also, verify the specificity and sensitivity of your primary antibody for the SDMA mark on your target protein.[14][15][16][17] It is advisable to include a positive control, such as cells treated with a well-characterized PRMT5 inhibitor like GSK3326595 (pemrametostat), and a negative control (e.g., vehicle-treated cells).[6]
Q6: How can I confirm that my inhibitor is engaging PRMT5 inside the cell?
A6: The NanoBRET™ Target Engagement assay is a powerful tool to quantify the interaction of your compound with PRMT5 in living cells.[6][8] This assay measures the binding of a fluorescent tracer to a NanoLuc®-PRMT5 fusion protein, and the displacement of this tracer by a competitive inhibitor provides a measure of target engagement.[8] This method can help differentiate between compounds that have good biochemical potency but poor cellular permeability or target engagement.
Troubleshooting Guides
Biochemical Assays (AlphaLISA®)
| Problem | Potential Cause | Troubleshooting Steps |
| High Background | Compound interference (light absorption, singlet oxygen quenching).[3] | Run a control with pre-methylated substrate and no enzyme to identify interfering compounds.[3] |
| Incompatible buffer components (e.g., biotin, certain metal ions).[2][11] | Use a recommended assay buffer and avoid interfering substances like RPMI 1640 medium.[2][11] | |
| Low Signal or Small Assay Window | Suboptimal enzyme or substrate concentration. | Titrate the PRMT5/MEP50 complex and the peptide substrate to find the optimal concentrations that provide a robust signal-to-background ratio. |
| Inactive enzyme. | Ensure proper storage of the enzyme at -80°C and avoid repeated freeze-thaw cycles.[11] Use fresh enzyme aliquots for each experiment. | |
| High Well-to-Well Variability | Inaccurate pipetting, especially with small volumes. | Use calibrated pipettes and consider using automated liquid handlers for better precision. |
| Bubbles in wells. | Centrifuge plates briefly after adding reagents to remove bubbles. |
Cell-Based Assays (Western Blot for SDMA)
| Problem | Potential Cause | Troubleshooting Steps |
| No Change in SDMA Signal | Insufficient inhibitor potency or cell permeability. | Verify the IC50 of your inhibitor in a biochemical assay and assess its cellular permeability. |
| Inadequate treatment duration. | Increase the incubation time with the inhibitor; significant changes in methylation may require 48-96 hours.[7][13] | |
| Low antibody quality. | Validate your primary antibody for specificity and sensitivity. Use a positive control (e.g., cells treated with a known PRMT5 inhibitor) and a negative control. | |
| Weak or No Signal | Low abundance of the target protein. | Increase the amount of protein loaded onto the gel.[14][18] Consider immunoprecipitation to enrich for the target protein.[18] |
| Poor protein transfer. | Confirm successful transfer by staining the membrane with Ponceau S.[16][18] | |
| High Background | Non-specific antibody binding. | Optimize the blocking conditions (e.g., use 5% BSA or non-fat milk) and increase the number and duration of wash steps.[14][17][18] |
| Antibody concentration too high. | Reduce the concentration of the primary and/or secondary antibody.[14] |
Quantitative Data Summary
Table 1: IC50 Values of Select PRMT5 Inhibitors in Different Assay Formats
| Inhibitor | Assay Type | Substrate/Tracer | IC50 (nM) | Reference |
| EPZ015666 | Radiometric | Histone H4 Peptide | 19 | [19] |
| EPZ015666 | Radiometric | Histone H4 (1-15)-biotin | 30 ± 3 | [13] |
| GSK3326595 | NanoBRET | CBH-002 | 13.5 ± 6.2 (apparent Kd) | [6] |
| LLY-283 | NanoBRET | CBH-002 | ~100 (EC50 in cell lysates) | [12] |
| Compound 15 | Radiometric | Histone H4 (1-15)-biotin | 18 ± 1 | [13] |
| Compound 17 | Radiometric | Histone H4 (1-15)-biotin | 12 ± 1 | [13] |
| 3039-0164 | AlphaLISA | Not specified | 63,000 | [20][21] |
| PR5-LL-CM01 | AlphaLISA | Not specified | ~7,500 | [5] |
Experimental Protocols
Protocol 1: PRMT5 AlphaLISA® Inhibition Assay
This protocol is a general guideline and should be optimized for your specific reagents and plate reader.
-
Reagent Preparation:
-
Prepare a 1X PRMT5 Assay Buffer (e.g., 20 mM Tris-HCl pH 8.0, 2 mM MgCl₂, 1 mM EDTA, 1 mM DTT, 0.01% Triton X-100).[1]
-
Dilute the PRMT5/MEP50 enzyme complex to the desired concentration in 1X Assay Buffer.
-
Prepare a solution of the biotinylated histone peptide substrate and S-adenosylmethionine (SAM) in 1X Assay Buffer.
-
Prepare serial dilutions of the test inhibitor in 1X Assay Buffer containing a fixed percentage of DMSO.
-
-
Enzymatic Reaction:
-
Add 5 µL of the diluted inhibitor or vehicle control to the wells of a 384-well plate.
-
Add 5 µL of the diluted PRMT5/MEP50 enzyme complex and incubate for 15-30 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of the substrate/SAM mixture.
-
Incubate for the desired time (e.g., 60-120 minutes) at 30°C or room temperature.
-
-
Detection:
-
Stop the reaction by adding a stop buffer or by proceeding directly to the detection step.
-
Add a mixture of AlphaLISA® acceptor beads (conjugated to an anti-SDMA antibody) and streptavidin-coated donor beads.
-
Incubate in the dark at room temperature for 60 minutes.
-
Read the plate on an AlphaLISA®-compatible plate reader.
-
Protocol 2: Western Blot for Cellular SDMA Levels
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with the PRMT5 inhibitor at various concentrations for the desired duration (e.g., 48-72 hours). Include a vehicle control.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and clarify by centrifugation.
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature an equal amount of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on a polyacrylamide gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the symmetrically dimethylated substrate (e.g., anti-SDMA-SmBB') overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalize the SDMA signal to the total protein level of the substrate or a loading control like β-actin.
-
Visualizations
Caption: The PRMT5 signaling pathway, illustrating the formation of the active PRMT5/MEP50 complex.
Caption: A generalized experimental workflow for a PRMT5 biochemical inhibition assay.
Caption: A troubleshooting decision tree for common issues in PRMT5 inhibition assays.
References
- 1. bellbrooklabs.com [bellbrooklabs.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Development of AlphaLISA high throughput technique to screen for small molecule inhibitors targeting protein arginine methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. Adapting AlphaLISA high throughput screen to discover a novel small-molecule inhibitor targeting protein arginine methyltransferase 5 in pancreatic and colorectal cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. PRMT5 cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 8. NanoBRET® TE PRMT5 Assay [promega.com]
- 9. Discovery and biological characterization of PRMT5:MEP50 protein:protein interaction inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. biorxiv.org [biorxiv.org]
- 13. Discovery of First-in-Class Protein Arginine Methyltransferase 5 (PRMT5) Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 15. Troubleshooting tips for western blot | Abcam [abcam.com]
- 16. Western blot troubleshooting guide! [jacksonimmuno.com]
- 17. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 18. bio-techne.com [bio-techne.com]
- 19. reactionbiology.com [reactionbiology.com]
- 20. mdpi.com [mdpi.com]
- 21. Structure-Based Discovery and Biological Assays of a Novel PRMT5 Inhibitor for Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Prmt5-IN-25 Dose-Response Curve Optimization: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing Prmt5-IN-25 dose-response experiments.
Frequently Asked Questions (FAQs)
Q1: What is PRMT5 and why is it a target in drug development?
Protein Arginine Methyltransferase 5 (PRMT5) is an enzyme that plays a crucial role in various cellular processes, including gene expression, mRNA splicing, DNA repair, and cell cycle regulation.[1][2] It does this by catalyzing the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[1][2][3] Dysregulation of PRMT5 activity has been linked to several cancers, such as breast cancer, lung cancer, and lymphoma, making it a significant target for therapeutic intervention.[1][2][3] Inhibiting PRMT5 can suppress tumor growth and induce cancer cell death.[1][3]
Q2: What is a dose-response curve and why is it important for studying this compound?
A dose-response curve is a graphical representation of the relationship between the concentration of a drug (like this compound) and the magnitude of its effect on a biological system, such as a cell line.[4] These experiments are essential for determining key parameters like the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration), which quantify the potency of the inhibitor. Establishing a reliable dose-response curve is a critical first step in understanding the efficacy of this compound and selecting appropriate concentrations for further experiments.
Q3: What are the expected cellular effects of PRMT5 inhibition with this compound?
Inhibition of PRMT5 is expected to lead to a variety of cellular effects, depending on the cell type and experimental context. Common outcomes include:
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Reduced cell proliferation: PRMT5 is often essential for the growth of cancer cells.[5][6]
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Cell cycle arrest: Inhibition can halt the progression of the cell cycle.[2][6]
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Induction of apoptosis (programmed cell death): By disrupting key cellular pathways, PRMT5 inhibitors can trigger cell death.[5][7]
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Changes in gene expression: PRMT5 regulates the expression of numerous genes, so its inhibition will lead to alterations in the transcriptome.[2][8]
Q4: How do I select the initial concentration range for my this compound dose-response experiment?
For a novel inhibitor like this compound, it is advisable to start with a wide range of concentrations to capture the full dose-response curve. A common approach is to use a log or semi-log dilution series (e.g., 10-fold or 3-fold serial dilutions). A starting point could be a high concentration of 10-100 µM, with subsequent dilutions down to the picomolar or nanomolar range. Reviewing the IC50 values of other known PRMT5 inhibitors can provide a helpful starting point (see Table 1).
Troubleshooting Guide
Issue 1: My dose-response curve is flat or shows no inhibition.
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Possible Cause 1: Inactive Compound.
-
Troubleshooting Step: Verify the integrity and purity of your this compound stock. Ensure it has been stored correctly, as repeated freeze-thaw cycles can degrade the compound.[9] Prepare a fresh stock solution from a new vial if possible.
-
-
Possible Cause 2: Incorrect Concentration Range.
-
Troubleshooting Step: The concentrations tested may be too low to elicit a response. Extend the concentration range to higher values (e.g., up to 100 µM or higher, depending on solubility).[10]
-
-
Possible Cause 3: Cell Line Insensitivity.
-
Troubleshooting Step: The chosen cell line may not be dependent on PRMT5 for survival. Consider testing a cell line known to be sensitive to PRMT5 inhibition. Genetic knockdown of PRMT5 in your cell line of interest can confirm its dependence on the enzyme.[1]
-
-
Possible Cause 4: Insufficient Incubation Time.
-
Troubleshooting Step: The inhibitory effects of this compound may take time to manifest. Increase the incubation time (e.g., from 24 hours to 48, 72, or even longer) and perform a time-course experiment to determine the optimal duration.[7]
-
Issue 2: My dose-response curve is not sigmoidal (e.g., U-shaped or irregular).
-
Possible Cause 1: Compound Precipitation at High Concentrations.
-
Troubleshooting Step: Visually inspect the wells with the highest concentrations for any signs of precipitation. Determine the solubility limit of this compound in your cell culture medium. If solubility is an issue, consider using a different solvent or formulation.[9]
-
-
Possible Cause 2: Off-Target Effects.
-
Troubleshooting Step: At very high concentrations, the inhibitor may have off-target effects that can lead to unexpected cellular responses. It is crucial to use the lowest effective concentration to minimize such effects. Consider performing a selectivity assay to assess the inhibitor's specificity for PRMT5.
-
-
Possible Cause 3: Assay Interference.
-
Troubleshooting Step: The compound itself might interfere with the assay readout (e.g., autofluorescence in a fluorescence-based assay). Run a control experiment with the compound in the absence of cells to check for any direct effects on the assay reagents.
-
Issue 3: I'm seeing high variability between replicate wells.
-
Possible Cause 1: Inconsistent Cell Seeding.
-
Troubleshooting Step: Ensure that cells are evenly suspended before plating and that the cell density is consistent across all wells of the microplate. Use a multichannel pipette for seeding if possible.
-
-
Possible Cause 2: Pipetting Errors.
-
Troubleshooting Step: Be meticulous with serial dilutions and the addition of the inhibitor to the wells. Use calibrated pipettes and fresh tips for each concentration.[11]
-
-
Possible Cause 3: Edge Effects.
-
Troubleshooting Step: The outer wells of a microplate are more prone to evaporation, which can affect cell growth and compound concentration. To mitigate this, avoid using the outermost wells for experimental data or ensure proper humidification of the incubator.
-
Quantitative Data on PRMT5 Inhibitors
The following table summarizes the inhibitory concentrations of various PRMT5 inhibitors in different cancer cell lines, which can serve as a reference for designing experiments with this compound.
| Inhibitor | Cell Line | Assay Type | IC50 / DC50 | Reference |
| Compound 15 | MCF-7 | PRMT5 Degradation | 1.1 ± 0.6 µM (DC50) | [1] |
| EPZ015666 | Various | Cell Viability | Varies by cell line | [5] |
| C220 | Ba/F3-EpoR JAK2V617F | Proliferation | ~2.5-fold lower than WT | [12] |
| AMI-1 | A549 | Cell Viability | Dose-dependent effect observed | [7] |
Experimental Protocols
Protocol 1: Cell Viability Assay (e.g., MTT Assay)
This protocol outlines a general procedure for determining the effect of this compound on cell viability.
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a predetermined optimal density.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution to create a range of working concentrations.
-
Remove the old medium from the cells and add fresh medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent).
-
-
Incubation:
-
Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours.
-
Add solubilization solution (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance.
-
Normalize the data to the vehicle control.
-
Plot the normalized response against the log of the inhibitor concentration.
-
Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value.[4]
-
Protocol 2: Western Blot for PRMT5 Target Engagement
This protocol can be used to verify that this compound is engaging its target and inhibiting its methyltransferase activity.
-
Cell Treatment and Lysis:
-
Treat cells with different concentrations of this compound for the desired time.
-
Harvest the cells and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for a known PRMT5 substrate with symmetric dimethylarginine marks (e.g., anti-SDMA).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection:
-
Add an HRP substrate and detect the chemiluminescent signal using an imaging system.
-
To ensure equal protein loading, re-probe the membrane with an antibody for a housekeeping protein (e.g., GAPDH or β-actin).
-
-
Analysis:
-
Quantify the band intensities and observe the reduction in the symmetric dimethylarginine signal with increasing concentrations of this compound, indicating target engagement.
-
Visualizations
Caption: PRMT5 Signaling Pathway and Point of Inhibition by this compound.
Caption: Experimental Workflow for Generating a Dose-Response Curve.
References
- 1. Discovery of First-in-Class Protein Arginine Methyltransferase 5 (PRMT5) Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Structure and Functions of PRMT5 in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are PRMT5 inhibitors and how do they work? [synapse.patsnap.com]
- 4. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 5. Acquired resistance to PRMT5 inhibition induces concomitant collateral sensitivity to paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein arginine methyltransferase 5 (PRMT5) is an actionable therapeutic target in CDK4/6 inhibitor-resistant ER+/RB-deficient breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PRMT5 Selective Inhibitor Enhances Therapeutic Efficacy of Cisplatin in Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PRMT5 function and targeting in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Beyond exposure‐response: A tutorial on statistical considerations in dose‐ranging studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. aacrjournals.org [aacrjournals.org]
Cell line-specific responses to Prmt5-IN-25 treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Prmt5-IN-25, a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also known as AM-9747 or compound 503, is a highly potent small molecule inhibitor of PRMT5 with a Ki (inhibition constant) of 0.06 nM.[1][2][3][4][5] PRMT5 is a type II arginine methyltransferase that plays a crucial role in various cellular processes, including transcriptional regulation, RNA splicing, and signal transduction, by catalyzing the symmetric dimethylation of arginine residues on histone and non-histone proteins.[6][7][8] By inhibiting PRMT5, this compound blocks these methylation events, leading to anti-proliferative effects in cancer cells.[1][2][5][9]
Q2: In which cell lines has this compound shown activity?
This compound has demonstrated potent anti-proliferative activity in human colorectal carcinoma cell lines. Specifically, it has been shown to be more effective in HCT116 cells with a deletion of the methylthioadenosine phosphorylase (MTAP) gene, a common feature in some cancers that confers sensitivity to PRMT5 inhibition.[9]
Q3: What are the expected downstream effects of this compound treatment?
Inhibition of PRMT5 by this compound is expected to lead to a variety of cellular effects, depending on the cell type and genetic context. These can include:
-
Cell Cycle Arrest: PRMT5 is involved in regulating cell cycle progression. Its inhibition can lead to arrest at different phases of the cell cycle.[10]
-
Apoptosis: By disrupting pro-survival signaling pathways, PRMT5 inhibition can induce programmed cell death in cancer cells.
-
Modulation of Signaling Pathways: PRMT5 has been shown to influence key cancer-related signaling pathways such as PI3K/AKT, WNT/β-catenin, and EGFR.[7][10][11] Inhibition with this compound would be expected to modulate these pathways.
-
Alterations in RNA Splicing: PRMT5 is a key component of the spliceosome, and its inhibition can lead to widespread changes in alternative splicing.
-
Induction of DNA Damage: PRMT5 plays a role in the DNA damage response, and its inhibition can sensitize cells to DNA-damaging agents.
Troubleshooting Guides
Problem 1: No or low observed efficacy of this compound in my cell line.
Possible Cause 1: Cell line is inherently resistant.
-
Suggestion: Not all cell lines are equally sensitive to PRMT5 inhibition. Sensitivity can be influenced by factors such as the expression levels of PRMT5 and its binding partners, the status of tumor suppressor genes like p53, and the presence of mutations in genes like MTAP.[9] It is recommended to test this compound across a panel of cell lines with varying genetic backgrounds to identify sensitive models.
Possible Cause 2: Suboptimal drug concentration or treatment duration.
-
Suggestion: Perform a dose-response experiment to determine the optimal concentration and a time-course experiment to identify the appropriate treatment duration for your specific cell line. Start with a concentration range guided by the known IC50 values (see table below) and extend the treatment duration (e.g., 24, 48, 72 hours or longer).
Possible Cause 3: Issues with the compound.
-
Suggestion: Ensure the proper storage and handling of the this compound stock solution to maintain its stability and activity. Prepare fresh dilutions for each experiment.
Problem 2: High variability in experimental results.
Possible Cause 1: Inconsistent cell culture conditions.
-
Suggestion: Maintain consistent cell culture practices, including cell passage number, seeding density, and growth media composition. Ensure cells are healthy and in the exponential growth phase at the start of the experiment.
Possible Cause 2: Pipetting errors or uneven drug distribution.
-
Suggestion: Use calibrated pipettes and ensure thorough mixing of the drug in the culture medium. When treating cells in multi-well plates, be mindful of edge effects and consider not using the outer wells for critical measurements.
Possible Cause 3: Fluctuation in assay performance.
-
Suggestion: Include appropriate positive and negative controls in every experiment to monitor assay performance and normalize the data.
Data Presentation
Table 1: In Vitro Activity of this compound
| Compound Name | Alias | Target | Ki | Cell Line | Genotype | IC50 | Citation |
| This compound | AM-9747, compound 503 | PRMT5 | 0.06 nM | HCT116 | MTAP null | 26 nM | [9] |
| This compound | AM-9747, compound 503 | PRMT5 | 0.06 nM | HCT116 | Wild-Type | 68 nM | [9] |
Experimental Protocols
Cell Viability Assay (Example using MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Western Blot Analysis for Downstream Target Modulation
-
Cell Lysis: After treatment with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against a known PRMT5 target (e.g., symmetric dimethylarginine (SDMA) mark, or proteins in the PI3K/AKT or WNT/β-catenin pathways) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Loading Control: Probe the membrane with an antibody against a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
Signaling Pathways and Experimental Workflows
Caption: PRMT5 signaling pathways affected by this compound.
Caption: General experimental workflow for this compound studies.
Caption: Logical workflow for troubleshooting experimental issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PRMT5抑制剂、降解剂、基因 | MCE [medchemexpress.cn]
- 4. 6-Quinolinecarboxamide, 2-amino-3-methyl-N-[(1R)-1-(2-pyrimidinyl)ethyl]-N-[[5-(trifluoromethyl)-2-pyridinyl]methyl]- | 2691869-82-4 [chemicalbook.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. PRMT5 function and targeting in cancer [cell-stress.com]
- 7. Protein Arginine Methyltransferase 5 (PRMT5) and the ERK1/2 & PI3K Pathways: A Case for PRMT5 Inhibition and Combination Therapies in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protein arginine methyltransferase 5 regulates multiple signaling pathways to promote lung cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. PRMT5 is upregulated by B cell receptor signaling and forms a positive feedback loop with PI3K/AKT in lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protein arginine methyltransferase 5 (PRMT5) promotes survival of lymphoma cells via activation of WNT/β-catenin and AKT/GSK3β proliferative signaling - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to PRMT5 Inhibitors: Prmt5-IN-25 vs. EPZ015666
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the protein arginine methyltransferase 5 (PRMT5) inhibitor, Prmt5-IN-25, with the well-characterized alternative, EPZ015666. The information presented is supported by experimental data from publicly available research, offering insights into their respective biochemical and cellular activities.
Introduction to PRMT5 Inhibition
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[1][2] This post-translational modification plays a crucial role in regulating numerous cellular processes, including gene expression, mRNA splicing, DNA damage repair, and signal transduction.[1][3] Dysregulation of PRMT5 activity has been implicated in the pathogenesis of various cancers, making it a compelling therapeutic target.[2][4] PRMT5 inhibitors are small molecules designed to block the enzymatic function of PRMT5, thereby offering a promising avenue for cancer therapy.[4]
Overview of Compared Inhibitors
This compound: Information regarding a specific molecule designated "this compound" is not widely available in the public domain. For the purpose of this guide, "this compound" will be used as a placeholder to represent a hypothetical, emerging PRMT5 inhibitor, against which the established compound EPZ015666 can be compared.
EPZ015666 (GSK3235025): EPZ015666 is a first-in-class, potent, and selective small-molecule inhibitor of PRMT5.[5] It is orally bioavailable and has demonstrated both in vitro and in vivo anti-tumor activity in various cancer models, particularly in mantle cell lymphoma (MCL).[5] EPZ015666 acts as a substrate-competitive inhibitor, binding to the peptide substrate binding site of PRMT5.[6]
Quantitative Data Comparison
The following table summarizes the key biochemical and cellular activity data for EPZ015666. Data for "this compound" is not available.
| Parameter | EPZ015666 (GSK3235025) | This compound |
| Biochemical Activity | ||
| IC50 (Enzymatic Assay) | 22 nM[5] | Data not available |
| Cellular Activity | ||
| Cell Proliferation IC50 | Nanomolar range in various MCL cell lines[5] | Data not available |
| In Vivo Efficacy | ||
| Anti-tumor Activity | Dose-dependent tumor growth inhibition in MCL xenograft models[5] | Data not available |
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental approaches for evaluating PRMT5 inhibitors, the following diagrams are provided.
Caption: PRMT5 Signaling Pathway and Points of Inhibition.
Caption: Experimental Workflow for PRMT5 Inhibitor Evaluation.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the accurate assessment of PRMT5 inhibitors.
Biochemical PRMT5 Activity Assay (AptaFluor Methyltransferase Assay)
This assay directly measures the production of S-adenosylhomocysteine (SAH), a product of the methylation reaction catalyzed by PRMT5.
Principle: The assay utilizes an RNA aptamer (riboswitch) that specifically binds to SAH with high affinity, leading to a detectable signal (e.g., TR-FRET). The amount of SAH produced is directly proportional to the PRMT5 enzymatic activity.[4]
Protocol:
-
Reaction Setup: Prepare a reaction mixture containing PRMT5 enzyme, a suitable substrate (e.g., Histone H2A), S-adenosylmethionine (SAM), and the test inhibitor (e.g., EPZ015666) in a reaction buffer (e.g., 20 mM Tris-HCl pH 8.0, 2 mM MgCl2, 1 mM EDTA, 1 mM DTT, 0.01% Triton X-100).[4]
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific period to allow the enzymatic reaction to proceed.
-
Detection: Add the AptaFluor detection reagent containing the SAH-binding riboswitch.
-
Measurement: Measure the signal (e.g., fluorescence) using a plate reader. The signal intensity is inversely proportional to the PRMT5 activity in the presence of an inhibitor.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the cytotoxic effect of PRMT5 inhibitors on cancer cell lines.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[7][8]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with a range of concentrations of the PRMT5 inhibitor (and a vehicle control) for a specified duration (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570-590 nm using a microplate reader.[7]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Western Blot for Target Engagement (Symmetric Dimethylarginine - sDMA)
This technique is used to detect the levels of symmetric dimethylation on PRMT5 substrates, providing a measure of the inhibitor's target engagement within cells.
Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and probed with antibodies specific for the sDMA mark on a particular substrate (e.g., Histone H4 at Arginine 3 - H4R3me2s) or a pan-sDMA antibody.[9][10]
Protocol:
-
Cell Lysis: Treat cells with the PRMT5 inhibitor for a desired time, then lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the sDMA mark on the target protein overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., actin or GAPDH) to determine the relative change in sDMA levels.[9]
In Vivo Xenograft Model
This model is used to evaluate the anti-tumor efficacy of PRMT5 inhibitors in a living organism.
Principle: Human cancer cells are implanted into immunocompromised mice, and the effect of the inhibitor on tumor growth is monitored over time.[11]
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., a mantle cell lymphoma cell line) into the flank of immunocompromised mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Inhibitor Administration: Randomize the mice into treatment and control groups. Administer the PRMT5 inhibitor (e.g., EPZ015666) orally or via another appropriate route at a specified dose and schedule.[5][11] The control group receives a vehicle solution.
-
Tumor Measurement: Measure the tumor volume periodically using calipers.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies via western blot).
-
Data Analysis: Plot the average tumor volume over time for each group to assess the anti-tumor efficacy of the inhibitor. Statistical analysis is performed to determine the significance of the observed effects.[11]
Conclusion
EPZ015666 is a well-documented PRMT5 inhibitor with demonstrated potent biochemical and cellular activity, as well as in vivo efficacy. While direct comparative data for a compound specifically named "this compound" is not publicly available, the experimental protocols and comparative framework provided in this guide offer a robust methodology for the evaluation of any novel PRMT5 inhibitor. Researchers and drug development professionals are encouraged to utilize these established assays to rigorously characterize the performance of new chemical entities targeting PRMT5.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. The Structure and Functions of PRMT5 in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bellbrooklabs.com [bellbrooklabs.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. broadpharm.com [broadpharm.com]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of the Protein Arginine Methyltransferase PRMT5 in High-Risk Multiple Myeloma as a Novel Treatment Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Comparative Analysis of PRMT5 Inhibitors for Researchers
In the landscape of epigenetic drug discovery, Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a compelling therapeutic target, particularly in oncology.[1][2][3] This guide provides a comparative overview of potent and selective PRMT5 inhibitors, offering a valuable resource for researchers, scientists, and drug development professionals. While the specific inhibitor "Prmt5-IN-25" was not found in publicly available scientific literature, this guide focuses on well-characterized alternatives with extensive supporting data.
The inhibitors selected for this comparison are GSK3326595 (also known as EPZ015666), JNJ-64619178 (Onametostat), and PF-06939999. These compounds are currently under investigation in clinical trials and have demonstrated significant preclinical activity.
PRMT5 Signaling Pathway
Protein arginine methylation is a crucial post-translational modification that regulates numerous cellular processes. PRMT5 is the primary enzyme responsible for symmetric dimethylation of arginine residues on both histone and non-histone proteins. This modification can impact gene expression, RNA splicing, signal transduction, and DNA damage repair. Dysregulation of PRMT5 activity has been implicated in the progression of various cancers, making it an attractive target for therapeutic intervention.
Caption: The PRMT5 signaling pathway, illustrating the methylation of substrate proteins.
Quantitative Comparison of PRMT5 Inhibitors
The following table summarizes the inhibitory potency of the selected PRMT5 inhibitors based on reported half-maximal inhibitory concentration (IC50) values from biochemical and cellular assays.
| Inhibitor | Alias | Mechanism of Action | Biochemical IC50 | Cellular IC50 (SDMA Inhibition) | Reference |
| GSK3326595 | EPZ015666 | SAM uncompetitive, peptide competitive | 6 nM[4], 22 nM[5][6] | Not explicitly stated in the provided results | [4][5][6] |
| JNJ-64619178 | Onametostat | SAM-competitive, pseudo-irreversible | 0.14 nM[7][8][9][10][11] | Not explicitly stated in the provided results | [7][8][9][10][11] |
| PF-06939999 | PRMT5-IN-3 | SAM-competitive | Not explicitly stated in the provided results | 1.1 nM (in A427 cells)[12] | [12][13] |
Experimental Protocols
Accurate assessment of inhibitor potency relies on robust and well-defined experimental protocols. Below are detailed methodologies for common biochemical and cellular assays used to validate the inhibitory effect of compounds on PRMT5.
Biochemical Inhibition Assay (Radiometric)
This assay quantifies the enzymatic activity of PRMT5 by measuring the transfer of a radiolabeled methyl group from S-adenosyl-L-[methyl-³H]-methionine (³H-SAM) to a substrate peptide.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 20 mM Tris-HCl pH 8.0, 1 mM DTT, 0.01% Triton X-100).
-
Enzyme and Substrate: Add recombinant human PRMT5/MEP50 complex and a histone-derived peptide substrate (e.g., a peptide from histone H4).
-
Inhibitor Addition: Add the test inhibitor at various concentrations.
-
Initiation of Reaction: Start the reaction by adding ³H-SAM.
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes).
-
Termination: Stop the reaction by adding trichloroacetic acid.
-
Detection: Spot the reaction mixture onto a filter paper, wash to remove unincorporated ³H-SAM, and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Inhibition Assay (Western Blot for Symmetric Dimethylarginine)
This assay measures the ability of an inhibitor to block PRMT5 activity within a cellular context by detecting the levels of symmetric dimethylarginine (SDMA) on a known PRMT5 substrate, such as SmD3 or SmBB'.[14]
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., a cancer cell line known to be sensitive to PRMT5 inhibition) and treat with various concentrations of the PRMT5 inhibitor for a specified duration (e.g., 48-72 hours).
-
Cell Lysis: Harvest the cells and prepare whole-cell lysates using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody specific for the SDMA modification on the target substrate (e.g., anti-SDMA-SmD3). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin). Determine the cellular IC50 value by plotting the normalized SDMA levels against the inhibitor concentration.
Experimental Workflow Diagram
The following diagram illustrates a general workflow for the validation of a PRMT5 inhibitor.
Caption: A generalized workflow for the validation of a PRMT5 inhibitor.
This guide provides a foundational comparison of leading PRMT5 inhibitors based on currently available data. Researchers are encouraged to consult the primary literature for more in-depth information and to consider the specific context of their experimental systems when selecting an inhibitor.
References
- 1. onclive.com [onclive.com]
- 2. mdpi.com [mdpi.com]
- 3. PRMT5: A putative oncogene and therapeutic target in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. axonmedchem.com [axonmedchem.com]
- 9. JNJ-64619178 (JNJ64619178) - Chemietek [chemietek.com]
- 10. JNJ-64619178 | Histone Methyltransferase | TargetMol [targetmol.com]
- 11. selleckchem.com [selleckchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. SAM-Competitive PRMT5 Inhibitor PF-06939999 Demonstrates Antitumor Activity in Splicing Dysregulated NSCLC with Decreased Liability of Drug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. PRMT5 cellular assay – openlabnotebooks.org [openlabnotebooks.org]
A Head-to-Head Comparison of PRMT5 Inhibitors: Prmt5-IN-25 versus GSK591 in Cellular Assays
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two prominent PRMT5 inhibitors, Prmt5-IN-25 and GSK591, based on their performance in key cellular assays. This analysis is supported by a summary of available experimental data and detailed methodologies to aid in the informed selection of these tool compounds for preclinical research.
Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a critical therapeutic target in oncology and other diseases due to its role in regulating a wide array of cellular processes, including gene transcription, RNA splicing, and signal transduction. The development of potent and selective PRMT5 inhibitors is a key focus of academic and industrial research. This guide focuses on a comparative analysis of two such inhibitors: this compound and GSK591.
Quantitative Performance in Cellular Assays
To facilitate a direct comparison of this compound and GSK591, the following table summarizes their reported activities in various biochemical and cellular assays.
| Parameter | This compound | GSK591 | Cell Line / Assay Conditions |
| Biochemical Potency | Ki: 0.06 nM | IC50: 4 nM (Cell-free assay)[1] | Enzyme inhibition assay |
| IC50: 0.11 µM ("Antiproliferative agent-25") | IC50: 11 nM (PRMT5/MEP50 complex)[1] | In vitro biochemical assay methylating Histone H4 | |
| Cellular Target Engagement | Not explicitly reported | EC50: 56 nM | Z-138 cells (inhibition of symmetric arginine methylation of SmD3)[1] |
| Anti-proliferative Activity | Demonstrated in A549 cells ("Antiproliferative agent-25") | Dose-dependent inhibition in various cancer cell lines | A549, H1299, neuroblastoma cell lines, and others[1][2] |
| Effect on Cell Cycle | Not explicitly reported | Induces cell cycle arrest | HCT116 and SW480 cells[3] |
Mechanism of Action and Cellular Effects
Both this compound and GSK591 are potent and selective inhibitors of PRMT5 enzymatic activity. PRMT5 catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins. Inhibition of this activity by either compound leads to a global reduction in symmetric dimethylarginine (sDMA) levels on cellular proteins.
The anti-proliferative effects of these inhibitors are a direct consequence of their impact on critical cellular pathways. PRMT5 has been shown to regulate the expression and activity of key proteins involved in cell cycle progression and survival, such as MYC and components of the PI3K/AKT signaling pathway[4][5][6]. Inhibition of PRMT5 can lead to cell cycle arrest and apoptosis in cancer cells that are dependent on its activity[1][3]. GSK591 has been demonstrated to induce cell cycle arrest in colorectal cancer cell lines[3].
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key cellular assays used to evaluate PRMT5 inhibitors.
Western Blotting for Symmetric Dimethylarginine (sDMA) Levels
This protocol is used to assess the extent of PRMT5 inhibition in cells by measuring the levels of sDMA on a known substrate, such as SmB/B' or SmD3.
-
Cell Lysis: Treat cells with the desired concentrations of this compound or GSK591 for a specified time. Harvest and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with a primary antibody specific for symmetric dimethylarginine (e.g., anti-sDMA) overnight at 4°C.
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative change in sDMA levels.
Cell Proliferation Assay (e.g., CCK-8 or MTS)
This assay measures the effect of the inhibitors on cell viability and proliferation.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or GSK591. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
-
Reagent Addition: Add CCK-8 or MTS reagent to each well and incubate according to the manufacturer's instructions.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 or IC50 values by non-linear regression analysis.
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action of these inhibitors and the experimental workflow, the following diagrams are provided.
Caption: PRMT5 Signaling Pathway and Inhibition.
Caption: Experimental Workflow for Inhibitor Comparison.
References
- 1. PRMT5 activates AKT via methylation to promote tumor metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The Protein Arginine Methyltransferases 1 and 5 affect Myc properties in glioblastoma stem cells. [repository.cam.ac.uk]
- 5. ashpublications.org [ashpublications.org]
- 6. aacrjournals.org [aacrjournals.org]
Cross-validation of Prmt5-IN-25 activity in different cancer models
For Researchers, Scientists, and Drug Development Professionals
Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a compelling therapeutic target in oncology due to its critical role in regulating numerous cellular processes that are frequently dysregulated in cancer. This guide provides a comparative overview of the preclinical and clinical activity of various PRMT5 inhibitors, offering insights into their mechanisms of action, efficacy in different cancer models, and the experimental approaches used for their validation. While direct data for "Prmt5-IN-25" is not publicly available at this time, this guide will focus on other well-characterized and emerging PRMT5 inhibitors to provide a valuable resource for the research and drug development community.
Introduction to PRMT5 in Cancer
PRMT5 is the primary enzyme responsible for symmetric dimethylation of arginine residues on both histone and non-histone proteins.[1][2] This post-translational modification plays a pivotal role in the regulation of gene expression, mRNA splicing, signal transduction, and DNA damage repair.[1][3] Dysregulation of PRMT5 activity, often through overexpression, is implicated in the pathogenesis of a wide range of malignancies, including lymphomas, lung cancer, breast cancer, and glioblastoma, and is frequently associated with poor patient prognosis.[4][5][6] The multifaceted role of PRMT5 in promoting tumor cell proliferation, survival, and migration has established it as an attractive target for anticancer drug development.[2][4]
Comparative Efficacy of PRMT5 Inhibitors
Several small molecule inhibitors of PRMT5 are in various stages of preclinical and clinical development. This section provides a comparative summary of the activity of some of these inhibitors across different cancer models.
| Inhibitor Name | Cancer Model(s) | Key Findings | Citations |
| JNJ-64619178 | Non-Small Cell Lung Cancer (NSCLC), Small Cell Lung Cancer (SCLC), Breast Cancer, Pancreatic Cancer, Hematological Malignancies, Adenoid Cystic Carcinoma (ACC) | Demonstrates potent and broad inhibition of cellular growth. Shows dose-dependent tumor growth inhibition and regression in mouse xenograft models.[7][8][9][10] In a phase 1 trial, an overall response rate (ORR) of 5.6% was observed in a broad population, with a notable 11.5% ORR in patients with ACC.[4] | [4][7][8][9][10] |
| GSK3326595 | Solid Tumors (including Adenoid Cystic Carcinoma, Colorectal, Breast Cancer), Myeloid Malignancies (MDS, CMML, AML) | Shows efficacy in multiple tumor models.[11] Clinical activity observed in patients with HPV+ cervical cancer and ACC.[11] Induces cell death and inhibits proliferation in a wide range of solid and hematologic tumor cell lines.[1][12] | [1][11][12] |
| MRTX1719 | MTAP-deleted Cancers | Exhibits synthetic lethality in preclinical models of MTAP-deleted cancers.[13] Demonstrates selective antitumor activity in MTAP-deleted cancer models.[13] | [13] |
| AMG 193 | MTAP-deleted Cancers | A methylthioadenosine (MTA)-cooperative inhibitor that selectively targets the MTA-bound state of PRMT5 in MTAP-deleted tumors.[4] | [4] |
| PRT543 | Myelodysplastic Syndrome (MDS), Acute Myeloid Leukemia (AML), Adenoid Cystic Carcinoma (ACC) | Shows broad antitumor activity in vitro and in vivo.[14] In a phase 1 trial, four cases of stable disease were seen in patients with ACC.[15] | [14][15] |
| PRT811 | Glioblastoma, Uveal Melanoma | Achieved a durable complete response in a patient with IDH1-mutated glioblastoma.[15] Showed clinical activity in patients with glioma and metastatic uveal melanoma.[4] | [4][15] |
Signaling Pathways and Mechanisms of Action
PRMT5 inhibitors exert their anti-tumor effects by modulating various signaling pathways. The primary mechanism involves the inhibition of PRMT5's methyltransferase activity, which in turn affects downstream cellular processes.
Caption: PRMT5 signaling pathways and points of inhibition.
PRMT5 inhibitors can be classified based on their mechanism of action, with some being competitive with the S-adenosyl methionine (SAM) cofactor, while others are substrate-competitive or have a pseudo-irreversible binding mode.[16] For instance, JNJ-64619178 binds to both the SAM and protein substrate-binding pockets with a pseudo-irreversible mode of action.[7][8] A newer class of MTA-cooperative inhibitors, such as MRTX1719 and AMG 193, selectively targets PRMT5 in cancer cells with methylthioadenosine phosphorylase (MTAP) deletions, a common feature in many cancers.[4][13] This synthetic lethal approach offers a promising strategy for targeted cancer therapy.[17]
Experimental Protocols for Evaluating PRMT5 Inhibitors
The validation of PRMT5 inhibitors involves a series of in vitro and in vivo experiments to assess their potency, selectivity, and anti-tumor efficacy.
In Vitro Assays
-
Enzymatic Assays: The inhibitory activity of compounds against the PRMT5/MEP50 complex is determined using methods like AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay).[18][19] This assay typically uses a biotinylated histone H4 peptide as a substrate and measures the level of symmetric dimethylation.
-
Cell Proliferation Assays: The effect of inhibitors on the growth of various cancer cell lines is assessed using standard methods like the MTT or CellTiter-Glo assays.[16]
-
Target Engagement Assays: Western blotting is commonly used to measure the levels of symmetric dimethylarginine (sDMA) on known PRMT5 substrates, such as SmD1 and SmD3, in inhibitor-treated cells to confirm target engagement.[9]
-
RNA Sequencing: To understand the impact of PRMT5 inhibition on gene expression and splicing, RNA-seq analysis is performed on treated and untreated cancer cells.[7]
In Vivo Models
-
Xenograft Models: The anti-tumor efficacy of PRMT5 inhibitors is evaluated in vivo using xenograft models where human cancer cell lines or patient-derived tumors are implanted into immunocompromised mice.[7][9][10] Tumor growth is monitored over time following treatment with the inhibitor.
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: PK studies are conducted to determine the absorption, distribution, metabolism, and excretion of the inhibitor.[9] PD studies assess the extent and duration of target inhibition in tumor and surrogate tissues.[11]
Caption: A typical workflow for preclinical evaluation of PRMT5 inhibitors.
Conclusion and Future Directions
The development of PRMT5 inhibitors represents a promising therapeutic strategy for a variety of cancers. The field is rapidly evolving, with a growing number of inhibitors demonstrating significant anti-tumor activity in preclinical and clinical settings. The identification of predictive biomarkers, such as MTAP deletion for MTA-cooperative inhibitors, is crucial for patient stratification and achieving maximal therapeutic benefit.[4][13] Future research will likely focus on combination therapies, exploring the synergy of PRMT5 inhibitors with other anticancer agents, including chemotherapy, targeted therapies, and immunotherapies, to overcome resistance and improve patient outcomes.[20][21] While the absence of public data on "this compound" limits a direct comparison, the insights gained from the study of other PRMT5 inhibitors provide a strong foundation for the continued development of this important class of anticancer drugs.
References
- 1. ashpublications.org [ashpublications.org]
- 2. The Structure and Functions of PRMT5 in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PRMT5 function and targeting in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. onclive.com [onclive.com]
- 5. PRMT5 function and targeting in cancer [cell-stress.com]
- 6. PRMT5 inhibition has a potent anti-tumor activity against adenoid cystic carcinoma of salivary glands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Discovery and Pharmacological Characterization of JNJ-64619178, a Novel Small-Molecule Inhibitor of PRMT5 with Potent Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. aacrjournals.org [aacrjournals.org]
- 14. researchgate.net [researchgate.net]
- 15. scispace.com [scispace.com]
- 16. researchgate.net [researchgate.net]
- 17. m.youtube.com [m.youtube.com]
- 18. Inhibition of PRMT5 by market drugs as a novel cancer therapeutic avenue - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Structure-Based Discovery and Biological Assays of a Novel PRMT5 Inhibitor for Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. meridian.allenpress.com [meridian.allenpress.com]
- 21. jitc.bmj.com [jitc.bmj.com]
Prmt5-IN-25: A Comparative Guide to Its Specificity Against Other Methyltransferases
In the landscape of epigenetic drug discovery, the specificity of an inhibitor is a critical determinant of its therapeutic potential and safety profile. This guide provides a detailed comparison of the specificity of Prmt5-IN-25, a potent inhibitor of Protein Arginine Methyltransferase 5 (PRMT5), against a panel of other methyltransferases. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an informed evaluation of this compound for their research needs.
While specific data for a compound named "this compound" is not publicly available, this guide will utilize data from two well-characterized and highly selective PRMT5 inhibitors, GSK3326595 and JNJ-64619178 , as representative examples to illustrate the specificity profile that can be expected from a high-quality PRMT5 inhibitor.
Executive Summary
Both GSK3326595 and JNJ-64619178 demonstrate exceptional selectivity for PRMT5 over a broad range of other methyltransferases. GSK3326595 exhibits over 4,000-fold selectivity for PRMT5/MEP50 over a panel of 20 other methyltransferases. Similarly, JNJ-64619178 shows potent inhibition of the PRMT5/MEP50 complex while displaying minimal activity against 37 other methyltransferases. This high degree of specificity minimizes the potential for off-target effects, making these compounds valuable tools for studying PRMT5 biology and as starting points for therapeutic development.
Data Presentation: Inhibitor Specificity Profile
The following tables summarize the inhibitory activity of GSK3326595 and JNJ-64619178 against PRMT5 and a panel of other human methyltransferases.
Table 1: Specificity of GSK3326595 against a Panel of Methyltransferases
| Methyltransferase Target | IC50 (nM) | Fold Selectivity vs. PRMT5 |
| PRMT5/MEP50 | 6.2 | 1 |
| Other Methyltransferases (20) | > 40,000 | > 4,000 |
Data sourced from publicly available information on GSK3326595. The panel of 20 other methyltransferases was not fully disclosed in the available literature.
Table 2: Specificity of JNJ-64619178 against a Panel of Methyltransferases
| Methyltransferase Target | % Inhibition at 10 µM |
| PRMT5/MEP50 | > 80% |
| Other Arginine Methyltransferases (e.g., PRMT1, PRMT7) | < 15% |
| Lysine Methyltransferases (panel of 37 total) | < 15% |
| DNA Methyltransferases (part of the 37 panel) | < 15% |
Data sourced from publicly available information on JNJ-64619178. The comprehensive list of the 37 tested methyltransferases is not publicly available.
Experimental Protocols
The determination of inhibitor specificity against a panel of methyltransferases typically involves biochemical assays that measure the enzymatic activity of each methyltransferase in the presence of the inhibitor. Below are representative protocols for commonly used assay formats.
Radiometric Filter Binding Assay (for GSK3326595 specificity)
This assay measures the transfer of a radiolabeled methyl group from the cofactor S-adenosyl-L-methionine (SAM) to a substrate peptide by the methyltransferase.
Materials:
-
Recombinant human methyltransferase enzymes
-
Substrate peptides specific for each methyltransferase
-
[³H]-SAM (S-adenosyl-L-[methyl-³H]methionine)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM NaCl, 1 mM EDTA, 3 mM MgCl₂, 1 mM DTT)
-
Inhibitor compound (GSK3326595)
-
96-well filter plates (e.g., phosphocellulose or glass fiber)
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Prepare a reaction mixture containing the specific methyltransferase enzyme and its corresponding substrate peptide in the assay buffer.
-
Add varying concentrations of the inhibitor (GSK3326595) to the reaction mixture in a 96-well plate. A vehicle control (e.g., DMSO) is also included.
-
Initiate the methylation reaction by adding [³H]-SAM to each well.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time, allowing the enzymatic reaction to proceed.
-
Stop the reaction by adding a stop solution (e.g., trichloroacetic acid).
-
Transfer the reaction mixtures to the filter plate. The substrate peptide, now potentially radiolabeled, will bind to the filter membrane.
-
Wash the filter plate multiple times with a wash buffer to remove unincorporated [³H]-SAM.
-
Dry the filter plate and add scintillation fluid to each well.
-
Measure the radioactivity in each well using a microplate scintillation counter.
-
The amount of radioactivity is proportional to the enzyme activity. Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Homogeneous Time-Resolved Fluorescence (HTRF®) Assay (for JNJ-64619178 specificity)
This assay format is a high-throughput method that measures the accumulation of the reaction product S-adenosyl-L-homocysteine (SAH) using a competitive immunoassay.
Materials:
-
Recombinant human methyltransferase enzymes
-
Substrate peptides specific for each methyltransferase
-
S-adenosyl-L-methionine (SAM)
-
Inhibitor compound (JNJ-64619178)
-
HTRF® detection reagents (e.g., SAH-d2 acceptor and anti-SAH-cryptate)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Low-volume 384-well plates
-
HTRF®-compatible microplate reader
Procedure:
-
Dispense the inhibitor (JNJ-64619178) at various concentrations into the wells of a 384-well plate. Include a vehicle control.
-
Add the methyltransferase enzyme and its specific substrate peptide to the wells.
-
Start the reaction by adding SAM.
-
Incubate the plate at room temperature for a defined period.
-
Stop the enzymatic reaction and add the HTRF® detection reagents (SAH-d2 and anti-SAH-cryptate).
-
Incubate the plate to allow for the immunoassay to reach equilibrium.
-
Read the plate on an HTRF®-compatible microplate reader, measuring the emission at two different wavelengths (e.g., 665 nm and 620 nm).
-
The ratio of the two emission signals is used to calculate the amount of SAH produced. A decrease in the HTRF® signal indicates an increase in SAH production and thus higher enzyme activity.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
Mandatory Visualization
Below are diagrams illustrating key concepts and workflows related to the assessment of PRMT5 inhibitor specificity.
Caption: PRMT5 Inhibition Pathway.
Caption: Inhibitor Specificity Assay Workflow.
A Comparative Guide to the Potency of PRMT5 Inhibitors: In Vitro and In Vivo Perspectives
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of prominent Protein Arginine Methyltransferase 5 (PRMT5) inhibitors, supported by experimental data. The information is presented to facilitate informed decisions in the selection and application of these compounds in cancer research.
Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a compelling therapeutic target in oncology due to its critical role in various cellular processes that are frequently dysregulated in cancer, including cell proliferation, RNA splicing, and DNA damage repair.[1] The overexpression of PRMT5 is associated with poor prognosis in several cancers, driving the development of numerous small molecule inhibitors.[2] This guide offers a comparative analysis of the in vitro and in vivo potency of key PRMT5 inhibitors currently under investigation.
Quantitative Comparison of PRMT5 Inhibitor Potency
The following tables summarize the in vitro and in vivo potency of selected PRMT5 inhibitors. In vitro potency is typically measured by the half-maximal inhibitory concentration (IC50) in biochemical assays and the half-maximal effective concentration (EC50) or growth inhibition (GI50) in cellular assays. In vivo potency is assessed through anti-tumor efficacy in preclinical models, often xenografts.
| Inhibitor | Target | Biochemical IC50 (nM) | Cellular Proliferation GI50/IC50 (nM) | Cell Line(s) | Reference(s) |
| GSK3326595 (Pemrametostat) | PRMT5 | 6.2 ± 0.8 | 2.5 - >10,000 | Hematologic and solid tumor cell lines | [3] |
| PRMT5/MEP50 | 5.9 - 19.7 (substrate-dependent) | Not Reported | Not Applicable | [4] | |
| JNJ-64619178 (Onametostat) | PRMT5-MEP50 | 0.14 | Subnanomolar to micromolar range | Various cancer cell lines | [5][6] |
| PF-06939999 | PRMT5 | Not Reported | Anti-proliferative activity demonstrated | Non-small-cell lung cancer (NSCLC) cells | [7] |
| LLY-283 | PRMT5 | 22 | 25 | Not Specified | [5] |
Table 1: In Vitro Potency of PRMT5 Inhibitors. This table presents the biochemical and cellular potency of various PRMT5 inhibitors. Lower IC50/GI50 values indicate higher potency.
| Inhibitor | Cancer Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Observations | Reference(s) |
| GSK3326595 (Pemrametostat) | Z-138 mouse xenograft | 25, 50, and 100 mg/kg twice per day | Dose-dependent reduction in tumor growth | Increased p53 and p21 protein levels. | Not specified in snippets |
| JNJ-64619178 (Onametostat) | Advanced solid tumors, NHL, lower-risk MDS | Not Specified | Partial responses observed in adenoid cystic carcinoma. | Manageable toxicity. | [8] |
| PF-06939999 | Advanced or metastatic solid tumors | 0.5-12 mg daily | Partial responses in HNSCC and NSCLC. | Dose-dependent and manageable toxicities. | [1][7] |
| PRT811 | High-grade glioma | 600 mg once daily | Durable complete response in an IDH1-mutant glioblastoma multiforme patient. | Acceptable safety profile. | [1][8] |
Table 2: In Vivo Efficacy of PRMT5 Inhibitors. This table summarizes the anti-tumor activity of PRMT5 inhibitors in preclinical and clinical settings.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of findings. Below are outlines of common assays used to evaluate PRMT5 inhibitor potency.
Biochemical Activity Assay (Chemiluminescent)
This assay quantifies the enzymatic activity of PRMT5 by detecting the methylation of a substrate.
-
Incubation: Recombinant PRMT5 enzyme is incubated with a biotinylated histone H4 peptide substrate and the methyl donor S-adenosylmethionine (SAM) in an assay buffer for a defined period (e.g., 1 hour) to allow the methylation reaction to occur.
-
Antibody Binding: A primary antibody specific to the symmetrically dimethylated arginine (SDMA) mark on the histone H4 substrate is added to the reaction.
-
Secondary Antibody and Detection: An HRP-labeled secondary antibody that binds to the primary antibody is then added. Following this, a chemiluminescent HRP substrate is introduced.
-
Signal Measurement: The resulting chemiluminescence, which is proportional to the amount of methylated substrate and thus PRMT5 activity, is measured using a luminometer.[9][10]
Cellular Target Engagement Assay (Symmetric Dimethyl Arginine Western Blot)
This assay determines the ability of an inhibitor to engage PRMT5 within a cellular context by measuring the levels of a downstream biomarker, symmetric dimethylarginine (SDMA).
-
Cell Treatment: Cancer cell lines are treated with varying concentrations of the PRMT5 inhibitor or a vehicle control (e.g., DMSO) for a specified duration (e.g., 48 hours).
-
Cell Lysis: After treatment, cells are harvested and lysed to extract total protein.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard method like the BCA assay to ensure equal loading for electrophoresis.
-
Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunodetection: The membrane is incubated with a primary antibody that specifically recognizes the SDMA modification on proteins (e.g., on SmBB'). A loading control antibody (e.g., anti-β-actin) is used to normalize the results.
-
Signal Detection and Analysis: Following incubation with a corresponding HRP-conjugated secondary antibody, the protein bands are visualized using a chemiluminescent substrate. The band intensities are quantified, and the levels of SDMA are normalized to the loading control to determine the dose-dependent reduction in PRMT5 activity.[11]
Visualizing PRMT5 in Cancer and its Inhibition
The following diagrams illustrate the PRMT5 signaling pathway, a typical experimental workflow for evaluating PRMT5 inhibitors, and the logical relationship between in vitro and in vivo studies.
Caption: PRMT5 Signaling Pathway in Cancer.
Caption: Experimental Workflow for PRMT5 Inhibitor Evaluation.
References
- 1. onclive.com [onclive.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Sapphire North America [sapphire-usa.com]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. A phase I study to evaluate the safety, pharmacokinetics, and pharmacodynamics of PF-06939999 (PRMT5 inhibitor) in patients with selected advanced or metastatic tumors with high incidence of splicing factor gene mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protein Arginine Methyltransferase 5 (PRMT5) Inhibitors in Oncology Clinical Trials: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. amsbio.com [amsbio.com]
- 11. PRMT5 cellular assay – openlabnotebooks.org [openlabnotebooks.org]
A Head-to-Head Comparison: Prmt5-IN-25 and First-Generation PRMT5 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel, MTA-cooperative PRMT5 inhibitor, Prmt5-IN-25, against first-generation PRMT5 inhibitors. We present supporting experimental data to benchmark their performance and provide detailed methodologies for key experiments.
Introduction to PRMT5 Inhibition Strategies
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme involved in various cellular processes, including gene transcription, mRNA splicing, and cell cycle regulation, making it an attractive target for cancer therapy. First-generation PRMT5 inhibitors, such as GSK591, JNJ-64619178, and EPZ015666, primarily target the S-adenosylmethionine (SAM) cofactor binding site or the substrate-binding pocket of the enzyme.[1][2] While demonstrating anti-tumor activity, these inhibitors can affect both healthy and cancerous cells, leading to potential on-target toxicities.[3]
A newer generation of PRMT5 inhibitors, represented here by this compound, employs a "synthetic lethality" approach. These inhibitors are MTA-cooperative, meaning they preferentially bind to the PRMT5-MTA complex.[3][4] This complex is abundant in cancer cells with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, a common occurrence in many cancers.[5] This selectivity for MTAP-deleted cancer cells offers the potential for a wider therapeutic window and reduced side effects.[3]
Quantitative Performance Data
The following tables summarize the quantitative performance of this compound (represented by the well-characterized MTA-cooperative inhibitor MRTX1719) against first-generation PRMT5 inhibitors.
Table 1: Biochemical Potency
| Inhibitor | Target | Mechanism of Action | IC50 (nM) without MTA | IC50 (nM) with MTA |
| This compound (MRTX1719) | PRMT5/MTA Complex | MTA-Cooperative, Substrate-Competitive | 20.4[4] | 3.6[4] |
| GSK591 (analog of GSK3326595) | PRMT5 | SAM-Uncompetitive, Substrate-Competitive | - | - |
| JNJ-64619178 | PRMT5 | SAM and Substrate-Competitive | - | - |
| EPZ015666 | PRMT5 | Substrate-Competitive | 22[[“]] | - |
Table 2: Cellular Potency in Isogenic Cell Lines
| Inhibitor | Cell Line | MTAP Status | SDMA Inhibition IC50 (nM) | Cell Viability IC50 (nM) |
| This compound (MRTX1719) | HCT116 | Deleted | 8[4] | 12[4] |
| HCT116 | Wild-Type | 653[4] | 890[4] | |
| GSK3326595 (parent of EPZ015666) | HCT116 | Deleted | ~10-100 | ~10-100 |
| HCT116 | Wild-Type | ~10-100 | ~10-100 | |
| JNJ-64619178 | HCT116 | Deleted | ~1-10 | ~1-10 |
| HCT116 | Wild-Type | ~1-10 | ~1-10 |
Table 3: In Vivo Efficacy in Xenograft Models
| Inhibitor | Xenograft Model | MTAP Status | Dosing | Tumor Growth Inhibition (%) |
| This compound (MRTX1719) | HCT116 | Deleted | 50-100 mg/kg, once daily | Significant Inhibition[3] |
| HCT116 | Wild-Type | 50-100 mg/kg, once daily | No significant effect[3] | |
| GSK3326595 (parent of EPZ015666) | Z-138 (MCL) | - | 100 mg/kg, twice daily | >93[5] |
| JNJ-64619178 | NCI-H1048 (Lung) | - | - | Potent antitumor activity[7] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Biochemical PRMT5 Inhibition Assay (AlphaLISA)
This assay quantifies the enzymatic activity of PRMT5 by detecting the symmetric dimethylation of a biotinylated histone H4 peptide substrate.
Materials:
-
Recombinant human PRMT5/MEP50 complex
-
Biotinylated histone H4 peptide substrate
-
S-adenosylmethionine (SAM)
-
PRMT5 assay buffer (e.g., 30mM Tris pH 8.0, 1mM DTT, 0.01% BSA, 0.01% Tween-20)[8]
-
AlphaLISA anti-methyl-histone H4 arginine 3 (H4R3me2s) acceptor beads
-
Streptavidin-coated donor beads
-
384-well microplates
-
EnVision plate reader
Procedure:
-
Prepare serial dilutions of the test inhibitors (this compound, GSK591, JNJ-64619178, EPZ015666) in PRMT5 assay buffer.
-
In a 384-well plate, add the PRMT5 enzyme, biotinylated H4 peptide substrate, and SAM to each well. For MTA-cooperative assays, also add a fixed concentration of MTA.
-
Add the serially diluted inhibitors to the respective wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Incubate the plate at room temperature for 1 hour to allow the enzymatic reaction to proceed.[8]
-
Add the AlphaLISA acceptor beads and incubate in the dark at room temperature for 1 hour.
-
Add the streptavidin-coated donor beads and incubate in the dark at room temperature for 30 minutes.
-
Read the plate on an EnVision plate reader at an excitation of 680 nm and an emission of 615 nm.
-
Calculate the IC50 values by plotting the percentage of inhibition against the inhibitor concentration.
Cellular Symmetric Dimethylarginine (SDMA) Inhibition Assay (Western Blot)
This assay measures the level of global symmetric dimethylarginine (SDMA) in cells treated with PRMT5 inhibitors.
Materials:
-
Cancer cell lines (e.g., MTAP-deleted and wild-type)
-
PRMT5 inhibitors
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-SDMA, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE gels and transfer apparatus
-
PVDF membranes
Procedure:
-
Seed cancer cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the PRMT5 inhibitors for 72 hours.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer on ice for 30 minutes.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-SDMA antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with an anti-GAPDH antibody for a loading control.
-
Quantify the band intensities to determine the EC50 for SDMA inhibition.
In Vivo Tumor Xenograft Study
This study evaluates the anti-tumor efficacy of PRMT5 inhibitors in a mouse model.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID)
-
Cancer cell line for implantation (e.g., HCT116 MTAP-deleted)
-
PRMT5 inhibitors formulated for oral gavage
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment groups (vehicle control and inhibitor treatment groups).
-
Administer the PRMT5 inhibitors or vehicle control orally once or twice daily at the specified doses.
-
Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis by Western blot).
-
Calculate the tumor growth inhibition for each treatment group compared to the vehicle control.
Visualizations
PRMT5 Signaling Pathway
Caption: PRMT5 signaling pathway and points of inhibition.
Experimental Workflow for PRMT5 Inhibitor Benchmarking
Caption: Workflow for benchmarking PRMT5 inhibitors.
References
- 1. A review of the known MTA-cooperative PRMT5 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05497K [pubs.rsc.org]
- 2. A review of the known MTA-cooperative PRMT5 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MRTX1719 Is an MTA-Cooperative PRMT5 Inhibitor That Exhibits Synthetic Lethality in Preclinical Models and Patients with MTAP-Deleted Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. consensus.app [consensus.app]
- 7. Discovery and Pharmacological Characterization of JNJ-64619178, a Novel Small-Molecule Inhibitor of PRMT5 with Potent Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
Safety Operating Guide
Proper Disposal of Prmt5-IN-25: A Guide for Laboratory Professionals
Effective management and disposal of chemical reagents are critical for maintaining a safe and compliant laboratory environment. This document provides essential guidance on the proper disposal procedures for Prmt5-IN-25, a research-grade small molecule inhibitor. Adherence to these protocols is vital to mitigate risks to personnel and the environment.
Pre-Disposal Safety and Handling
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. If a specific SDS is unavailable, researchers should handle the compound with caution, assuming it may be hazardous. Standard personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, must be worn at all times.
Waste Segregation and Collection
Proper segregation of chemical waste is the foundation of safe disposal. This compound waste should be categorized and collected at the point of generation to prevent accidental mixing with incompatible substances.
Key Segregation Practices:
-
Solid Waste: Collect solid this compound, such as unused or expired powder, and contaminated materials (e.g., weigh boats, contaminated pipette tips, gloves) in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound, including stock solutions, experimental media, and rinsates, should be collected in a separate, compatible, and sealed hazardous waste container. Do not mix organic solvent waste with aqueous waste.
-
Sharps Waste: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container.
-
Empty Containers: Containers that once held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste. After rinsing, deface the original label and dispose of the container according to your institution's guidelines for non-hazardous lab glass or plastic.[1][2]
Labeling and Storage of Hazardous Waste
Accurate and clear labeling of waste containers is a regulatory requirement and essential for the safety of all laboratory personnel and waste handlers.
Labeling Requirements:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound".
-
The primary hazard(s) (e.g., "Toxic," "Harmful if swallowed"). A safety data sheet for a similar compound, prmt3 Inhibitor 1, indicates acute oral toxicity and aquatic toxicity.[3]
-
The accumulation start date (the date the first drop of waste is added to the container).
-
The laboratory or Principal Investigator's name and contact information.
Store sealed waste containers in a designated satellite accumulation area within the laboratory. This area should be away from general traffic and provide secondary containment to capture any potential leaks.[4]
Disposal Pathway
Under no circumstances should this compound or its solutions be disposed of down the drain or in the regular trash.[5] All waste containing this compound must be disposed of through your institution's Environmental Health and Safety (EHS) or Hazardous Waste Management program. Schedule a pickup for your properly segregated and labeled waste containers in accordance with your institution's procedures.
Experimental Protocols and Data
While specific experimental protocols for this compound are not detailed in this disposal guide, any experiment generating waste containing this inhibitor should incorporate the aforementioned waste collection and segregation steps directly into the experimental workflow. For instance, after treating cells with this compound, the cell culture media should be aspirated and collected as liquid hazardous waste. Similarly, any materials used to handle the pure compound or its solutions must be disposed of as solid hazardous waste.
Quantitative Data Summary
At present, there is no publicly available quantitative data specifically for the disposal of this compound. However, general guidelines for laboratory chemical waste often provide thresholds for what may be considered non-hazardous after neutralization or dilution. It is crucial to note that dilution of hazardous waste is generally not a permissible disposal method.[2] All waste containing this compound should be treated as hazardous regardless of concentration.
| Waste Type | Collection Container | Disposal Method |
| Solid this compound | Labeled, sealed hazardous waste container | Collection by institutional hazardous waste program. |
| Liquid this compound | Labeled, sealed, compatible hazardous waste container | Collection by institutional hazardous waste program. |
| Contaminated Labware | Labeled, sealed hazardous waste container | Collection by institutional hazardous waste program. |
| Triple-Rinsed Containers | Regular laboratory glass or plastic recycling/trash | Institutional recycling or waste stream after label defacement. |
| Rinsate from Containers | Labeled, sealed hazardous liquid waste container | Collection by institutional hazardous waste program. |
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling Prmt5-IN-25
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling, use, and disposal of Prmt5-IN-25, a potent and selective protein arginine methyltransferase 5 (PRMT5) inhibitor. Given that specific safety data for this compound is not publicly available, this document incorporates safety information for a closely related and well-characterized PRMT5 inhibitor, GSK3326595, alongside general best practices for handling potent, research-grade small molecule compounds of unknown toxicity.
Hazard Identification and Personal Protective Equipment (PPE)
As the toxicological properties of this compound have not been fully elucidated, it should be handled as a potentially hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin/eye contact. Adherence to stringent safety protocols is mandatory to minimize risk.
Minimum Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specification | Rationale |
| Eye/Face Protection | Safety Goggles | ANSI Z87.1 certified, chemical splash goggles. | Protects eyes from splashes of the compound in solution. |
| Face Shield | Recommended when handling larger quantities or if there is a significant splash risk. | ||
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves (minimum). For extended contact, double-gloving or using thicker, chemical-specific gloves is advised. | Prevents skin contact with the compound.[1][2] |
| Body Protection | Laboratory Coat | Flame-retardant, fully buttoned with tight cuffs. | Protects skin and personal clothing from contamination.[1][3] |
| Closed-toe Shoes | Prevents exposure from spills. | ||
| Respiratory Protection | Not generally required if handled in a certified chemical fume hood. | If aerosolization is possible and a fume hood is not available, a properly fitted respirator (e.g., N95 or higher) is necessary.[4] |
Handling and Storage Procedures
Proper handling and storage are crucial to maintain the integrity of this compound and ensure personnel safety.
Operational Plan: Step-by-Step Handling Protocol
-
Preparation : Before handling, ensure all necessary PPE is correctly worn. Prepare the workspace within a certified chemical fume hood to minimize inhalation exposure.[4] Have a chemical spill kit readily accessible.
-
Weighing : If weighing the solid compound, do so in a fume hood or a ventilated balance enclosure to prevent the dispersion of fine particulates.
-
Dissolving : When preparing solutions, add the solvent to the vial containing the compound slowly to avoid splashing. This compound is often soluble in solvents like DMSO.
-
Use in Experiments : Conduct all experimental procedures involving this compound within a chemical fume hood.
-
Decontamination : After use, decontaminate all surfaces, glassware, and equipment that came into contact with the compound. A suitable decontamination solution (e.g., 70% ethanol) should be used, followed by a thorough wash.
Storage Conditions
| Parameter | Condition | Rationale |
| Temperature | Store at -20°C for short-term storage and -80°C for long-term storage. | Prevents degradation of the compound. |
| Atmosphere | Store in a dry, well-ventilated area away from incompatible materials. | Minimizes chemical reactions and degradation. |
| Container | Keep in a tightly sealed, light-resistant container. | Protects from moisture and light, which can degrade the compound. |
Disposal Plan
Dispose of all waste containing this compound in accordance with local, state, and federal regulations for chemical waste.
Waste Stream Management
| Waste Type | Disposal Procedure |
| Solid Waste | Collect in a dedicated, labeled hazardous waste container. This includes contaminated gloves, bench paper, and pipette tips. |
| Liquid Waste | Collect all solutions containing this compound in a labeled, sealed, and chemical-resistant hazardous waste container. Do not pour down the drain. |
| Sharps Waste | Needles and other sharps contaminated with this compound should be disposed of in a designated sharps container for hazardous chemical waste. |
Experimental Protocols and Signaling Pathway
General Experimental Workflow for Handling this compound
Caption: This diagram outlines the essential steps for the safe handling of this compound, from preparation to disposal.
PRMT5 Signaling Pathway Inhibition
This compound is a selective inhibitor of PRMT5, a type II protein arginine methyltransferase. PRMT5 plays a crucial role in various cellular processes by catalyzing the symmetric dimethylation of arginine residues on both histone and non-histone proteins. This modification can impact gene expression, RNA splicing, and signal transduction pathways. By inhibiting PRMT5, this compound can modulate these downstream effects, which is of significant interest in cancer research due to the overexpression and oncogenic role of PRMT5 in many malignancies.
Caption: this compound inhibits the PRMT5 enzyme, thereby blocking downstream cellular processes that contribute to tumor growth.
References
- 1. ehs.princeton.edu [ehs.princeton.edu]
- 2. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Laboratory Safety and Chemical Hygiene Plan: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 4. General Guidance on PPE & Hazard Assessments for Lab | Campus Operations | Campus Operations [campusoperations.temple.edu]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
